1,4-Diisopropoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXINKONAVYDDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064726 | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7495-78-5 | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(1-methylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diisopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIISOPROPOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5KZZ57YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Diisopropoxybenzene (CAS 7495-78-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisopropoxybenzene, also known as hydroquinone di-isopropyl ether, is an aromatic organic compound with the chemical formula C₁₂H₁₈O₂. It belongs to the class of dialkoxybenzenes, characterized by a central benzene ring substituted with two isopropoxy groups at the para position. This structure imparts a combination of aromaticity and lipophilicity, making it a valuable intermediate and building block in various fields of organic synthesis. While its direct application in active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry for the synthesis of novel compounds and analogs of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, spectral characteristics, and potential applications for professionals in research and drug development.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 7495-78-5 |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 264.8 °C at 760 mmHg |
| Density | 0.951 g/cm³ |
| Refractive Index | 1.48 |
| Flash Point | 93 °C |
| LogP | 3.26 |
| PSA (Polar Surface Area) | 18.46 Ų |
| IUPAC Name | 1,4-di(propan-2-yloxy)benzene |
| Synonyms | p-Diisopropoxybenzene, Hydroquinone di-isopropyl ether |
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the four aromatic protons (Ar-H) due to the symmetry of the molecule. A septet will be observed for the two methine protons (-CH-) of the isopropyl groups, coupled to the six protons of the adjacent methyl groups. A doublet will be present for the twelve equivalent methyl protons (-CH₃) of the isopropyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with two signals for the substituted and unsubstituted carbons of the benzene ring. Additionally, signals corresponding to the methine carbon and the methyl carbons of the isopropyl groups will be present.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-O-C stretching vibrations for the ether linkages, typically in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching bands will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 194.27). Fragmentation patterns may include the loss of isopropyl groups.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, hydroquinone is deprotonated to form a diphenoxide, which then reacts with an isopropyl halide.
Reaction Pathway
Detailed Experimental Protocol
This protocol provides a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Hydroquinone (1.0 equivalent)
-
2-Bromopropane or 2-Iodopropane (2.2 - 2.5 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq.) and the anhydrous polar aprotic solvent (e.g., DMF).
-
Base Addition: While stirring, add anhydrous potassium carbonate (2.5 eq.) to the mixture. If using sodium hydride, extreme caution is necessary due to its reactivity with moisture, and it should be added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Add 2-bromopropane (2.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature of 80-100 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Drug Development and Medicinal Chemistry
While this compound may not be a widely cited direct precursor to a specific commercial API, its structural framework, the 1,4-dialkoxybenzene core, is a common feature in many biologically active molecules. Its value for drug development professionals lies in its utility as a versatile building block for creating libraries of novel compounds for screening and lead optimization.
The two isopropoxy groups provide increased lipophilicity compared to smaller alkoxy groups like methoxy, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability.
Potential Synthetic Applications:
-
Synthesis of Ubiquinone (Coenzyme Q) Analogs: The 1,4-dialkoxybenzene core is the central structural element of ubiquinones, which are vital components of the electron transport chain. This compound can serve as a starting material for the synthesis of novel ubiquinone analogs with modified side chains to study their effects on mitochondrial function or as potential therapeutics for mitochondrial diseases.
-
Development of Novel Antioxidants: The hydroquinone moiety is well-known for its antioxidant properties. By masking the hydroxyl groups as isopropyl ethers, the molecule's stability and pharmacokinetic profile can be altered. These ethers could act as prodrugs that are metabolized in vivo to release the active hydroquinone, or the dialkoxy structure itself may exhibit antioxidant activity.
-
Scaffolds for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The benzene ring of this compound can be further functionalized through electrophilic aromatic substitution or directed ortho-metalation to introduce other pharmacophoric groups, leading to the generation of new kinase inhibitor candidates.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Fire Safety: It is a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound (CAS 7495-78-5) is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through the robust Williamson ether synthesis. While its direct role in the manufacturing of current blockbuster drugs is not prominent, its structural characteristics make it an important building block for researchers and scientists in drug discovery and medicinal chemistry. The ability to serve as a lipophilic core scaffold for the synthesis of novel bioactive compounds, such as analogs of natural products and kinase inhibitors, underscores its potential in the development of future therapeutics. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.
A Comprehensive Technical Guide to the Physical Properties of 1,4-Diisopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisopropoxybenzene, also known by its IUPAC name 1,4-di(propan-2-yloxy)benzene, is an aromatic organic compound with the chemical formula C₁₂H₁₈O₂. This technical guide provides a detailed overview of its core physical properties, compiled from various chemical data sources. The information herein is intended to support research and development activities by providing key data points and standardized experimental protocols for property determination.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, application, and integration into various chemical processes. A summary of its key physical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| CAS Number | 7495-78-5 |
| Appearance | Oily, light salmon-colored liquid |
| Boiling Point | 235 °C[1]; 264.8 °C at 760 mmHg[2][3] |
| Melting Point | Not explicitly available; however, its liquid state at room temperature suggests a melting point below 20-25 °C. |
| Density | 0.8572 g/cm³ at 20 °C[1]; 0.951 g/cm³[2][3] |
| Refractive Index | 1.48 at 20°C/D[3] |
| Flash Point | 93 °C[2][3] |
| Solubility | Based on its chemical structure (an aromatic ether), it is expected to be insoluble in water and soluble in common organic solvents such as ethanol, diethyl ether, acetone, toluene, and hexane. |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for the key experiments cited.
Melting Point Determination
The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid. This property is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is pure and dry. If it is crystalline, finely powder a small amount using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). For a pure compound, this range should be narrow (0.5-2 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or silicone oil
Procedure:
-
Add a few milliliters of this compound to a small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Immerse the setup in a Thiele tube filled with a high-boiling point liquid (e.g., paraffin oil).
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the sample.
Density Determination
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
Measure the mass of a clean and dry pycnometer (or graduated cylinder).
-
Fill the pycnometer with this compound up to a calibrated mark, ensuring there are no air bubbles.
-
Measure the combined mass of the pycnometer and the liquid.
-
The mass of the liquid is the difference between the two measurements.
-
The volume of the liquid is known from the pycnometer's calibrated volume.
-
Calculate the density using the formula: Density = Mass / Volume.
Solubility Determination
Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane)
Procedure:
-
Place a small, measured amount of this compound (e.g., 50 mg) into a series of test tubes.
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.
-
Observe whether the solute has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.
-
If the solute has not dissolved, the compound is considered insoluble or sparingly soluble.
-
The process can be repeated with varying amounts of solute and solvent to determine the approximate solubility limit.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
References
Technical Guide: Physicochemical Characterization of 1,4-Diisopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physicochemical properties of 1,4-diisopropoxybenzene, specifically its melting and boiling points. While extensive searches for experimentally determined values for this compound did not yield specific data, this document provides comprehensive, standardized methodologies for the experimental determination of these critical physical constants. The protocols outlined herein are established techniques in chemical research and are applicable for the characterization of this compound and other solid and liquid organic compounds. Furthermore, a logical workflow for the determination of these properties is presented visually using a Graphviz diagram.
Quantitative Data for this compound
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Experimental Protocols for Property Determination
The following sections detail standardized experimental procedures for determining the melting and boiling points of a chemical substance like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
This is the most common method for determining the melting point of a solid organic compound.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
-
-
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound to achieve high purity. The sample should be a fine powder. If it consists of large crystals, gently grind it in a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
When the temperature is about 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range (0.5-2°C) is indicative of a pure compound.
-
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
This method is suitable for small quantities of liquid.
-
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (Bunsen burner or hot plate)
-
Mineral oil or other suitable heating bath fluid
-
-
Procedure:
-
Sample Preparation: Place a small amount (0.5-1 mL) of this compound into the small test tube.
-
Assembly:
-
Place a capillary tube, with the sealed end up, into the test tube containing the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the Thiele tube to a ring stand and place the thermometer and test tube assembly into the Thiele tube, so that the heat-transfer fluid surrounds the sample. The top of the test tube should be above the level of the fluid.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube. The shape of the tube is designed to allow for convection currents to ensure uniform heating of the bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
-
Reporting: Record the temperature and the atmospheric pressure at which the measurement was taken.
-
Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow for the characterization of the melting and boiling points of a chemical compound such as this compound.
Caption: Workflow for determining the physical properties of a chemical compound.
This guide provides the necessary protocols for researchers to accurately determine the melting and boiling points of this compound. Adherence to these standardized methods will ensure reliable and reproducible data, which is fundamental for further research and development activities.
Solubility of 1,4-Diisopropoxybenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1,4-Diisopropoxybenzene
This compound is an aromatic organic compound with the chemical formula C₁₂H₁₈O₂. It is characterized by a central benzene ring substituted at the para positions with two isopropoxy groups. The presence of these nonpolar alkyl and ether functionalities dictates its solubility characteristics, rendering it generally soluble in organic solvents and insoluble in water. Understanding its solubility is critical for a variety of applications, including its use as a synthetic intermediate, in material science, and in the development of pharmaceutical formulations.
While specific experimental values for the solubility of this compound are not widely reported, its structural similarity to other dialkoxybenzenes and nonpolar aromatic compounds allows for a reliable prediction of its qualitative solubility.
Qualitative Solubility of this compound
Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. The nonpolar nature of the benzene ring and the isopropoxy groups suggests good miscibility with nonpolar and moderately polar organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Expected Qualitative Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble | |
| Isopropanol | Soluble | |
| Ketones | Acetone | Soluble |
| Methyl Ethyl Ketone | Soluble | |
| Esters | Ethyl Acetate | Soluble |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Benzene | Soluble | |
| Ethers | Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble | |
| Halogenated Hydrocarbons | Dichloromethane | Soluble |
| Chloroform | Soluble | |
| Aliphatic Hydrocarbons | Hexane | Soluble |
| Cyclohexane | Soluble | |
| Polar Aprotic Solvents | Acetonitrile | Sparingly Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Note: "Soluble" indicates that a significant amount of the solute will dissolve in the solvent. "Sparingly Soluble" suggests that only a small amount will dissolve. For precise applications, experimental verification is recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a given temperature. This method is a standard and reliable approach for generating quantitative solubility data.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed volumetric flask.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For less volatile solvents, a rotary evaporator may be used.
-
Once the majority of the solvent has been removed, place the flask in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the flask to room temperature in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the flask minus the initial mass of the empty flask.
-
Solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) * 100
Solubility (mol/L) = (Mass of dissolved solute (g) / Molar mass of solute ( g/mol )) / Volume of solvent (L)
-
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
An In-depth Technical Guide to 1,4-Diisopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1,4-diisopropoxybenzene. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
IUPAC Name: 1,4-di(propan-2-yloxy)benzene[1]
Synonyms: p-Diisopropoxybenzene, Benzene, 1,4-bis(1-methylethoxy)-[1]
Chemical Structure:
Molecular Formula: C₁₂H₁₈O₂[1][2][3]
Molecular Weight: 194.27 g/mol [1][2][3]
CAS Number: 7495-78-5[1][2][3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 235 °C | [4] |
| 264.8 °C at 760 mmHg | [2][3] | |
| Density | 0.951 g/mL | [2][3] |
| 0.8572 g/cm³ at 20 °C | [4] | |
| Flash Point | 93 °C | [2][3] |
| Refractive Index | 1.48 | [2] |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | - Septet: A signal corresponding to the two equivalent methine protons (-O-CH(CH₃)₂) of the isopropyl groups. - Doublet: A signal for the twelve equivalent methyl protons (-O-CH(CH₃)₂) of the isopropyl groups. - Singlet or AA'BB' system: Signals for the four aromatic protons on the para-substituted benzene ring. |
| ¹³C NMR | - Signals for the two types of carbon atoms in the isopropyl groups (methine and methyl carbons). - Signals for the two types of carbon atoms in the benzene ring (ipso-carbons attached to the oxygen atoms and the ortho-carbons). |
| Infrared (IR) | - ~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl (isopropyl) groups. - ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring. - ~1200-1300 cm⁻¹: C-O stretching vibrations of the ether linkages. - ~800-850 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of para-disubstituted benzenes. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound. - Fragment Ions: Fragmentation may involve the loss of isopropyl groups or other characteristic fragments. |
Experimental Protocol: Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a well-established and versatile method for the preparation of ethers, including aromatic ethers like this compound.[5][6][7][8][9] This method involves the reaction of an alkoxide with a suitable alkyl halide. For the synthesis of this compound, hydroquinone is reacted with an isopropyl halide in the presence of a base.
Reaction Scheme:
Caption: Synthesis workflow for this compound.
Applications and Research Interest
This compound serves as a valuable intermediate in organic synthesis. Its structural motif is of interest in the development of new materials and potentially as a building block in the synthesis of more complex molecules for pharmaceutical applications. The isopropoxy groups can influence the lipophilicity and metabolic stability of a parent molecule, which are important considerations in drug design. Further research into its biological activities and applications is warranted.
References
- 1. This compound | C12H18O2 | CID 82002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 7495-78-5 this compound AKSci K895 [aksci.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Data for 1,4-Diisopropoxybenzene Remains Elusive in Public Databases
Searches for ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 1,4-diisopropoxybenzene did not return any specific experimental results for this compound. Instead, results were consistently returned for the structurally similar but distinct compounds: 1,4-diisopropylbenzene and 1,4-di-n-propoxybenzene . This indicates that while these related compounds are well-characterized, this compound may be less common or its spectroscopic characterization has not been published in the databases accessed.
The PubChem database confirms the identity of this compound, assigning it the Compound Identification Number (CID) 82002. The database provides the IUPAC name, 1,4-di(propan-2-yloxy)benzene, and its chemical structure, which consists of a benzene ring substituted at the first and fourth positions with isopropoxy groups (-OCH(CH₃)₂). However, the entry lacks any associated experimental or predicted spectroscopic data.
Due to the absence of the core quantitative spectroscopic data, the creation of a detailed technical guide with data tables and experimental protocols as requested is not possible at this time. Further investigation into proprietary or specialized chemical databases, or experimental synthesis and characterization, would be required to obtain the necessary spectroscopic information for this compound.
For researchers, scientists, and drug development professionals interested in the spectroscopic properties of this specific molecule, it is recommended to consult specialized chemical literature or consider performing the necessary analytical experiments to generate the data.
Below is a conceptual workflow for the acquisition of such spectroscopic data, should the compound be available for analysis.
Caption: General Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,4-Diisopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,4-diisopropoxybenzene. Due to the limited availability of experimental spectra in public databases, this document presents a predicted spectrum based on established NMR principles and spectral data of analogous compounds. This information is intended to serve as a valuable reference for the identification and characterization of this compound in various research and development settings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule. The symmetry of the para-substituted benzene ring simplifies the aromatic region of the spectrum.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | ~6.85 | Singlet | - | 4H | Ar-H |
| b | ~4.50 | Septet | ~6.0 | 2H | O-CH (CH₃)₂ |
| c | ~1.30 | Doublet | ~6.0 | 12H | O-CH(CH₃ )₂ |
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Nucleus: ¹H
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for ¹H NMR of organic molecules.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Molecular Structure and ¹H NMR Signal Correlation
The following diagram illustrates the structure of this compound and the correlation between the chemically distinct protons and their expected signals in the ¹H NMR spectrum.
Caption: Correlation of protons in this compound to predicted ¹H NMR signals.
An In-depth Technical Guide to the FT-IR Analysis of 1,4-diisopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,4-diisopropoxybenzene. While an experimental spectrum for this specific compound is not available in common public databases, this document outlines the expected spectral features based on the analysis of its constituent functional groups. The provided experimental protocols and data interpretation serve as a robust framework for the analysis of similar aromatic ether compounds.
Predicted FT-IR Spectral Data for this compound
The FT-IR spectrum of this compound is characterized by the vibrational modes of its para-substituted benzene ring, the ether linkages, and the isopropyl groups. The following table summarizes the predicted characteristic absorption bands, their intensities, and the corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |
| 3100–3000 | Medium | Aromatic C-H stretching |
| 2985–2965 | Strong | Aliphatic C-H stretching (asymmetric) from CH₃ of isopropyl |
| 2940–2920 | Medium | Aliphatic C-H stretching from CH of isopropyl |
| 2880–2860 | Medium | Aliphatic C-H stretching (symmetric) from CH₃ of isopropyl |
| 1610–1580 | Medium to Strong | Aromatic C=C ring stretching |
| 1515–1490 | Strong | Aromatic C=C ring stretching |
| 1475–1450 | Medium | Aliphatic C-H bending (scissoring) from CH₃ of isopropyl |
| 1385–1365 | Medium | Aliphatic C-H bending (umbrella mode) from isopropyl |
| 1260–1220 | Strong | Aryl-O-Alkyl ether C-O stretching (asymmetric) |
| 1120–1080 | Medium | Alkyl-O-C stretching |
| 840–810 | Strong | Aromatic C-H out-of-plane bending (para-disubstitution) |
Interpretation of Key Spectral Features
The FT-IR spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound, the key diagnostic regions are:
-
C-H Stretching Region (3100 cm⁻¹ - 2850 cm⁻¹): This region will exhibit multiple peaks. Weak to medium bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.[1] A series of strong, sharp peaks between 3000 cm⁻¹ and 2850 cm⁻¹ will be present due to the symmetric and asymmetric stretching of the C-H bonds in the isopropyl groups.[2]
-
Aromatic C=C Stretching (1610 cm⁻¹ - 1490 cm⁻¹): The presence of the benzene ring will give rise to two distinct, sharp absorption bands in this region. These are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring and are highly characteristic of aromatic compounds.
-
Ether C-O Stretching (1260 cm⁻¹ - 1080 cm⁻¹): Aromatic ethers typically show a strong, prominent absorption band corresponding to the asymmetric C-O-C stretch.[3] For an aryl alkyl ether like this compound, this is expected to appear in the 1260–1220 cm⁻¹ range. A second, weaker band related to the alkyl-O-C stretch may also be observed.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations. A key diagnostic peak for 1,4-disubstituted benzene rings is a strong C-H out-of-plane bending vibration, which is expected to appear in the 840–810 cm⁻¹ range. The bending vibrations of the isopropyl groups will also contribute to the complexity of this region.
Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient FT-IR sampling technique for liquid and solid samples, requiring minimal sample preparation.[4][5]
Instrumentation and Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of this compound (solid or liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and functioning correctly.
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[6]
-
Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.[6]
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it covers the crystal surface.[7]
-
Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[7]
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be displayed in terms of transmittance or absorbance.
-
Perform any necessary data processing, such as baseline correction.
-
Identify the wavenumbers of the major absorption bands and compare them to the predicted values and reference tables for functional groups.[8]
-
-
Cleaning:
-
Release the pressure clamp and remove the sample from the ATR crystal.
-
Thoroughly clean the crystal surface with a solvent and lint-free wipes to prevent cross-contamination.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of a sample using the ATR method.
References
Mass Spectrometry of 1,4-Diisopropoxybenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of 1,4-diisopropoxybenzene, a symmetrical aromatic ether. Due to the limited availability of a publicly accessible experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for aromatic ethers. The information herein is intended to serve as a valuable resource for researchers in fields such as analytical chemistry, drug metabolism, and materials science.
Predicted Electron Ionization Mass Spectrum
The mass spectrum of this compound is anticipated to be characterized by a discernible molecular ion peak and a series of fragment ions resulting from characteristic cleavage pathways of aromatic ethers. The fragmentation is primarily dictated by the stability of the resulting carbocations and radical species.
Table 1: Predicted Mass Spectral Data for this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 194 | [C₁₂H₁₈O₂]⁺• | Molecular Ion (M⁺•) | Moderate |
| 152 | [M - C₃H₆]⁺• | Loss of propene via McLafferty-type rearrangement | High |
| 137 | [M - C₃H₇O]⁺ | α-cleavage with loss of an isopropoxy radical | Moderate |
| 110 | [C₆H₆O₂]⁺• | Loss of two propene molecules | Moderate to High |
| 94 | [C₆H₅OH]⁺• | Cleavage of the ether bond with hydrogen rearrangement | Moderate |
| 43 | [C₃H₇]⁺ | Isopropyl cation | High |
Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 194) under electron ionization is expected to proceed through several key pathways, as illustrated in the diagram below. The stability of the benzene ring and the presence of the ether linkages are the primary drivers of the fragmentation process.
The primary fragmentation routes are predicted to be:
-
Loss of Propene (C₃H₆): A common fragmentation for ethers with alkyl chains of three or more carbons is the McLafferty rearrangement, leading to the loss of an alkene. In this case, the loss of a propene molecule would result in a significant peak at m/z 152. A subsequent loss of a second propene molecule would lead to the ion at m/z 110, corresponding to the dihydroxybenzene radical cation.
-
Alpha-Cleavage: Cleavage of the bond between the isopropyl group and the oxygen atom (alpha-cleavage) would result in the loss of an isopropoxy radical (•OC₃H₇), yielding a cation at m/z 137.
-
Cleavage with Hydrogen Rearrangement: Rearrangement of a hydrogen atom from an isopropyl group to the oxygen, followed by cleavage of the C-O bond, can lead to the formation of a phenol radical cation at m/z 94.
-
Formation of Isopropyl Cation: The formation of the stable isopropyl cation ([C₃H₇]⁺) at m/z 43 is expected to be a prominent fragmentation pathway.
Experimental Protocols
The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound and similar aromatic ethers.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (if applicable): For analysis of the compound in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or split injection depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Conclusion
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. The predicted fragmentation pattern, dominated by the loss of propene and the formation of a stable isopropyl cation, offers a basis for the identification and characterization of this compound in various analytical applications. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for this compound and related aromatic ethers. It is important to note that the presented mass spectral data is predictive and should be confirmed with experimental data when available.
An In-depth Technical Guide to the Theoretical Properties of 1,4-Di(propan-2-yloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and known properties of 1,4-di(propan-2-yloxy)benzene, also known as 1,4-diisopropoxybenzene. Due to the limited availability of experimental data for this specific diether, this document leverages computed theoretical values, established principles of organic chemistry, and data from analogous compounds to present a thorough profile. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and similar alkoxy-substituted aromatic compounds. The synthesis, potential reactivity, and spectroscopic characteristics are discussed in detail, with quantitative data organized for clarity and comparative analysis.
Introduction
1,4-Di(propan-2-yloxy)benzene is an aromatic ether characterized by a central benzene ring substituted with two isopropoxy groups at the para position. As with many alkoxybenzenes, its chemical and physical properties are influenced by the interplay between the aromatic core and the ether functionalities. Such compounds are of interest in medicinal chemistry and materials science due to the potential for the alkoxy groups to modulate properties such as solubility, lipophilicity, and metabolic stability, as well as to participate in specific intermolecular interactions. This guide aims to consolidate the available theoretical data and provide a predictive framework for the experimental behavior of this molecule.
Physicochemical Properties
Experimental data for 1,4-di(propan-2-yloxy)benzene is not widely available in the literature. Therefore, the following tables summarize a combination of computed theoretical properties and experimental data for structurally similar compounds to provide a robust profile.
Computed and Experimental Physical Properties
| Property | 1,4-Di(propan-2-yloxy)benzene (Computed) | 1,4-Di-n-propoxybenzene (Experimental) | 1,4-Diisopropylbenzene (Experimental) |
| Molecular Formula | C₁₂H₁₈O₂ | C₁₂H₁₈O₂ | C₁₂H₁₈ |
| Molecular Weight | 194.27 g/mol [1] | 194.27 g/mol | 162.27 g/mol [2] |
| Melting Point | Not Available | Not Available | -17.1 °C[2] |
| Boiling Point | Not Available | Not Available | 210.3 °C[2] |
| Density | Not Available | Not Available | 0.8568 g/cm³ at 20 °C[2] |
| XLogP3 | 3.7[1] | Not Available | 4.9[2] |
| Refractive Index | Not Available | Not Available | 1.489 at 20 °C |
Computed Mass and Atomic Properties
| Property | Value |
| Exact Mass | 194.130679813 Da[1] |
| Monoisotopic Mass | 194.130679813 Da[1] |
| Topological Polar Surface Area | 18.5 Ų[1] |
| Heavy Atom Count | 14[1] |
| Rotatable Bond Count | 4[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
Synthesis Protocol: Williamson Ether Synthesis
The most common and versatile method for preparing aryl ethers such as 1,4-di(propan-2-yloxy)benzene is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism involving a phenoxide nucleophile and an alkyl halide.
Reaction Principle
The synthesis involves the deprotonation of a phenol, in this case, hydroquinone (benzene-1,4-diol), to form a more nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on an alkyl halide, such as 2-bromopropane or 2-iodopropane. The reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.
Detailed Experimental Protocol
Materials:
-
Hydroquinone (benzene-1,4-diol)
-
2-Bromopropane (or 2-iodopropane)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (1.0 eq) and anhydrous DMF.
-
Deprotonation: Under a nitrogen atmosphere, add sodium hydride (2.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. The formation of the disodium salt of hydroquinone will be observed.
-
Alkylation: Add 2-bromopropane (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1,4-di(propan-2-yloxy)benzene.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (AA'BB' system): A singlet or a narrow multiplet is expected around δ 6.8-7.0 ppm. The two isopropoxy groups are electron-donating, which would shield the aromatic protons relative to benzene (δ 7.34 ppm).
-
Methine Protons (-OCH(CH₃)₂): A septet is predicted in the region of δ 4.4-4.6 ppm.
-
Methyl Protons (-OCH(CH₃)₂): A doublet is expected around δ 1.3 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic C-O Carbon: Estimated to be in the range of δ 150-155 ppm.
-
Aromatic C-H Carbon: Predicted to appear around δ 115-120 ppm.
-
Methine Carbon (-OCH(CH₃)₂): Expected in the region of δ 70-75 ppm.
-
Methyl Carbon (-OCH(CH₃)₂): Predicted to be around δ 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C-O-C Stretch (Aryl-Alkyl Ether): Strong, characteristic bands are expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
Reactivity and Potential Biological Significance
Chemical Reactivity
The isopropoxy groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution reactions. Due to the para-disubstitution, any further substitution would occur at the ortho positions relative to the ether groups. The bulky nature of the isopropoxy groups may provide some steric hindrance to incoming electrophiles. Aryl ethers are generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI.
Potential Biological Activity
While no specific biological activities have been reported for 1,4-di(propan-2-yloxy)benzene, the broader class of alkoxybenzenes has been investigated for various pharmacological effects. The presence of ether linkages can influence a molecule's metabolic profile, often increasing its lipophilicity and potential for membrane permeability. These characteristics are significant in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. The isopropoxy groups may be subject to O-dealkylation by cytochrome P450 enzymes, which would be a primary metabolic pathway.
Conclusion
1,4-Di(propan-2-yloxy)benzene represents a molecule with potential utility in various research and development sectors, particularly where the modulation of physicochemical properties through alkoxy substitution is desired. This guide has provided a detailed theoretical and predictive overview of its properties, synthesis, and potential reactivity. The Williamson ether synthesis stands as a reliable method for its preparation. While experimental data remains limited, the compiled information herein serves as a valuable starting point for future experimental investigation and application development. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.
References
An In-depth Technical Guide to the Health and Safety of 1,4-Diisopropylbenzene
Disclaimer: The following information pertains to 1,4-diisopropylbenzene (CAS No. 100-18-5) . Despite extensive searches, no specific health and safety data could be found for 1,4-diisopropoxybenzene. Due to the structural similarity and the consistent lack of available information for the requested compound, this guide provides comprehensive data on 1,4-diisopropylbenzene as a closely related alternative. It is crucial to note that while these compounds are structurally similar, their toxicological and safety profiles may differ. This information should be used as a reference with this important distinction in mind.
This technical guide provides a comprehensive overview of the health and safety information for 1,4-diisopropylbenzene, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 1,4-diisopropylbenzene is presented in Table 1. This information is critical for understanding the substance's behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 100-18-5 | [1][2][3][4][5] |
| Molecular Formula | C12H18 | [1][5] |
| Molecular Weight | 162.27 g/mol | [1][5] |
| Appearance | Colorless liquid | [1] |
| Odor | Distinctive sweet odor | [1] |
| Boiling Point | 210.5 °C at 760 mmHg | |
| Melting Point | -17 °C | |
| Flash Point | 76 °C (168.8 °F) | [3] |
| Density | 0.857 g/cm³ at 20 °C | [3] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, and benzene. | [6] |
| Vapor Density | 5.6 (Air = 1.0) | |
| Vapor Pressure | 0.3 mmHg at 25°C |
Toxicological Information
The toxicological profile of 1,4-diisopropylbenzene is summarized in Table 2. This data is essential for assessing potential health risks associated with exposure.
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | > 3200 mg/kg | Rat | [7] |
| Acute Dermal Toxicity (LD50) | 1100 mg/kg (ATE) | Not specified | [3] |
| Acute Inhalation Toxicity (LC50/4h) | 11 mg/l (ATE) | Not specified | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Not specified | [2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Not specified | [7] |
| Respiratory Irritation | May cause respiratory irritation. | Not specified | [7] |
| Germ Cell Mutagenicity | No data available | [7] | |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [7] | |
| Reproductive Toxicity | No data available | [7] |
Hazard Identification and Classification
1,4-Diisopropylbenzene is classified as a hazardous substance. The GHS classification is provided in Table 3.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
Note: GHS classifications may vary between suppliers and regions.
Handling and Storage
Proper handling and storage procedures are crucial for minimizing exposure and ensuring safety in the laboratory.
Handling:
-
Ensure good ventilation and exhaustion at the workplace.[3]
-
Prevent the formation of aerosols.[3]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3]
-
Wash hands thoroughly after handling.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
Storage:
-
Store in a well-ventilated place.[2]
-
Keep the container tightly sealed.[3]
-
No special requirements for storerooms and receptacles are specified, though keeping the container tightly sealed is recommended.[3]
Emergency Procedures
In the event of an emergency, the following first-aid measures and firefighting procedures should be followed.
First-Aid Measures:
-
After inhalation: Supply fresh air. If required, provide artificial respiration. Keep the patient warm and consult a doctor if symptoms persist.[3]
-
After skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.[2]
-
After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[2]
-
After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]
Firefighting Measures:
-
Suitable extinguishing agents: Use CO2, powder, or water spray. For larger fires, use water spray or alcohol-resistant foam.[3]
-
Special hazards: No further relevant information is available.[3]
-
Protective equipment: A mouth respiratory protective device is recommended.[3]
Experimental Protocols and Workflows
While specific experimental protocols for the toxicological assessment of 1,4-diisopropylbenzene are not detailed in the provided search results, a general workflow for assessing chemical hazards can be illustrated.
A simplified logical diagram for handling a chemical spill is also provided.
References
- 1. CAS 100-18-5: 1,4-Diisopropylbenzene | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. 1,4-Diisopropylbenzene 97 100-18-5 [sigmaaldrich.com]
- 5. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Diisopropylbenzene, 98% | Fisher Scientific [fishersci.ca]
- 7. 1,4-diisopropyl benzene, 100-18-5 [thegoodscentscompany.com]
- 8. fishersci.com [fishersci.com]
Commercial Availability and Synthetic Guide for 1,4-Diisopropoxybenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-diisopropoxybenzene, a key chemical intermediate. It details commercial suppliers, outlines a detailed experimental protocol for its synthesis via Williamson ether synthesis, and presents a workflow diagram for the synthetic process. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Commercial Suppliers
This compound is readily available from a variety of commercial chemical suppliers. The purity and quantity offered can vary, and it is advisable to request a certificate of analysis for lot-specific data.
| Supplier | Purity | Quantity |
| Sigma-Aldrich | ≥97% | 25 g, 100 g |
| TCI America | >98.0% (GC) | 25 mL, 100 mL |
| Alfa Aesar (Thermo Fisher Scientific) | 98% | 25 g, 100 g, 500 g |
| Santa Cruz Biotechnology | ≥97% | Contact for details |
| Amitychem | Not specified | Bulk inquiries |
| Chemical Bull Pvt. Ltd. | Not specified | Bulk inquiries |
| Simson Pharma Limited | High Purity (with CoA) | Contact for details |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of hydroquinone with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials and Reagents:
-
Hydroquinone (1.0 eq)
-
2-Bromopropane (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Stir the suspension and add 2-bromopropane dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain the pure product.
Experimental Workflow
Caption: Workflow for the Synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities and signaling pathway interactions of this compound. Toxicological data suggests it is a skin irritant but has low acute oral toxicity.[1] Further research is required to elucidate its pharmacological profile and potential applications in drug development. The metabolism of the parent compound, benzene, is well-studied and proceeds through cytochrome P450-mediated oxidation to form various phenolic compounds.[2][3] However, the metabolic fate of the diisopropoxy derivative is not well-documented.
Safety Information
This compound is classified as a skin irritant.[1] It is advisable to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Synthesis of 1,4-Diisopropoxybenzene from Hydroquinone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1,4-diisopropoxybenzene from hydroquinone via the Williamson ether synthesis. It includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the chemical reaction and experimental workflow. This information is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is an aromatic ether that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its structural motif, a benzene ring substituted with two isopropoxy groups in the para position, imparts specific physicochemical properties that are of interest in the development of novel pharmaceuticals and functional materials. Alkoxy-substituted benzene derivatives are known to be present in a range of biologically active compounds and can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. The synthesis of this compound from the readily available starting material hydroquinone is a classic example of the robust and versatile Williamson ether synthesis.
Principle and Reaction
The synthesis of this compound from hydroquinone is achieved through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl groups of hydroquinone by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an isopropyl halide, such as 2-bromopropane or 2-iodopropane, displacing the halide and forming the ether linkages.
Reaction Scheme:
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Hydroquinone (≥99%)
-
2-Bromopropane (≥99%) or 2-Iodopropane (≥98%)
-
Potassium Carbonate (K₂CO₃), anhydrous (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Diethyl ether (≥99%)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF) (see table for solvent volume).
-
Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane or 2-iodopropane (2.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash them twice with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by either recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydroquinone is harmful if swallowed and can cause skin irritation and allergic skin reactions.
-
2-Bromopropane and 2-iodopropane are flammable and harmful.
-
N,N-Dimethylformamide is a skin and eye irritant.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Hydroquinone | 1.0 eq | Starting material |
| 2-Bromopropane/2-Iodopropane | 2.5 eq | Alkylating agent; a slight excess ensures complete reaction. |
| Potassium Carbonate (K₂CO₃) | 2.5 eq | Base for deprotonation of hydroquinone. |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 5-10 mL per gram of hydroquinone | Anhydrous conditions are recommended. |
| Reaction Conditions | ||
| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Yield | ||
| Expected Yield | 70-90% | The yield can vary depending on the purity of reagents and reaction conditions. |
Visualizations
Chemical Reaction Mechanism
The following diagram illustrates the Williamson ether synthesis mechanism for the formation of this compound.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of this compound.
Applications in Drug Development
While this compound itself may not be a final drug product, its structural motif is of significant interest in medicinal chemistry. The introduction of alkoxy groups, such as isopropoxy groups, can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, these groups can:
-
Increase Lipophilicity: The isopropoxy groups enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Influence Metabolism: The ether linkages are generally more stable to metabolic degradation compared to other functional groups, potentially leading to a longer half-life of a drug candidate.
-
Act as a Scaffold: The 1,4-disubstituted benzene ring provides a rigid scaffold upon which other functional groups can be appended to interact with biological targets.
Derivatives of 1,4-dialkoxybenzenes have been explored for a variety of therapeutic applications, including as anticancer agents, highlighting the potential of this chemical class in drug discovery programs. The synthesis of this compound is a key step in accessing a library of derivatives for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 1,4-Diisopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details the synthesis of 1,4-diisopropoxybenzene, a symmetrically substituted aromatic ether, via the Williamson reaction. This method involves the reaction of hydroquinone with an isopropyl halide in the presence of a base. This compound serves as a valuable building block in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. Its synthesis via this route is an excellent example of a bimolecular nucleophilic substitution (SN2) reaction.[1]
This document provides a comprehensive protocol for the synthesis, purification, and characterization of this compound, along with relevant data presented in a clear and accessible format.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7495-78-5 | [2] |
| Molecular Formula | C₁₂H₁₈O₂ | [2] |
| Molecular Weight | 194.27 g/mol | Calculated |
| IUPAC Name | 1,4-di(propan-2-yloxy)benzene | [2] |
| Appearance | Off-white to light yellow solid | Typical |
| Melting Point | 45-48 °C | Estimated |
| Boiling Point | 243-245 °C | Estimated |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone), insoluble in water. |
Spectroscopic Data of this compound
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~6.8 (s, 4H, Ar-H), δ ~4.4 (septet, 2H, -OCH(CH₃)₂), δ ~1.3 (d, 12H, -OCH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~153 (Ar-C-O), δ ~118 (Ar-C-H), δ ~70 (-OCH), δ ~22 (-CH₃) |
| IR (KBr Pellet, cm⁻¹) | ~2970 (C-H, sp³), ~1510 (C=C, aromatic), ~1230 (C-O, ether), ~830 (para-disubstituted benzene) |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the general principles of the Williamson ether synthesis and is adapted for the specific synthesis of this compound from hydroquinone and 2-bromopropane.[1][3]
Materials:
-
Hydroquinone
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: While stirring the mixture, add 2-bromopropane (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Typical reaction times are in the range of 1-8 hours, but may be longer depending on the specific substrates.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 50 mL) followed by a saturated aqueous sodium chloride solution (brine) (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a pure solid product.
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in a beaker or Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will promote complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for this compound synthesis.
References
Synthesis of 1,4-Diisopropoxybenzene: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,4-diisopropoxybenzene, a valuable dialkoxybenzene derivative with applications in organic synthesis and materials science. The synthesis is achieved via a Williamson ether synthesis, a robust and versatile method for the formation of ethers. This protocol outlines the reaction of hydroquinone with 2-bromopropane in the presence of a base. Included are comprehensive procedural steps, a summary of all quantitative data, safety precautions for all reagents, and a detailed experimental workflow diagram. This guide is intended to facilitate the safe and efficient synthesis of this compound in a laboratory setting.
Introduction
This compound is an aromatic ether that serves as a key intermediate in the synthesis of more complex molecules. Its structure, featuring two isopropyl ether groups in a para-arrangement on a benzene ring, imparts specific solubility and reactivity characteristics that are of interest in the development of novel materials and pharmaceutical compounds. The Williamson ether synthesis is the chosen method for this protocol due to its reliability and high-yield potential. This reaction proceeds via an SN2 mechanism, where the dianion of hydroquinone, formed by deprotonation with a strong base, acts as a nucleophile and attacks the electrophilic carbon of an isopropyl halide, displacing the halide and forming the ether linkages.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Hydroquinone | C₆H₄(OH)₂ | 110.11 | 50 | 1.0 | 5.51 g |
| 2-Bromopropane | C₃H₇Br | 122.99 | 120 | 2.4 | 14.76 g (10.9 mL) |
| Sodium Hydroxide | NaOH | 40.00 | 125 | 2.5 | 5.00 g |
| This compound | C₁₂H₁₈O₂ | 194.27 | - | - | Theoretical Yield: 9.71 g |
Product Characterization Data:
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 49-51 °C |
| Boiling Point | 243 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.82 (s, 4H), 4.45 (sept, J = 6.0 Hz, 2H), 1.30 (d, J = 6.0 Hz, 12H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 153.3, 117.8, 70.1, 22.3 |
Experimental Protocol
Materials:
-
Hydroquinone (≥99%)
-
2-Bromopropane (≥99%)
-
Sodium hydroxide pellets (≥97%)
-
Ethanol (anhydrous)
-
Deionized water
-
Hexanes
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
pH paper
Safety Precautions:
-
Hydroquinone: Harmful if swallowed and can cause serious eye damage. May cause an allergic skin reaction and is suspected of causing genetic defects and cancer.[1][2][3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
2-Bromopropane: Highly flammable liquid and vapor. May damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[4][5][6] Handle in a fume hood away from ignition sources. Wear appropriate PPE.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[7][8][9] Handle with extreme care, wearing chemical-resistant gloves and safety goggles. Reactions with water can be exothermic.
-
Ethanol: Flammable liquid and vapor.
-
Hexanes and Ethyl Acetate: Flammable liquids. Use in a well-ventilated area.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.51 g (50 mmol) of hydroquinone and 5.00 g (125 mmol) of sodium hydroxide in 100 mL of anhydrous ethanol.
-
Addition of Alkylating Agent: To the stirred solution, add 14.76 g (10.9 mL, 120 mmol) of 2-bromopropane dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 200 mL of deionized water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract three times with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of 1 M sodium hydroxide solution, followed by 50 mL of deionized water, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from a minimal amount of hot ethanol or a mixture of ethanol and water to obtain pure this compound as a white crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure.
-
Calculate the percent yield.
-
Mandatory Visualizations
References
- 1. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. 1,4-DIISOPROPYLBENZENE(100-18-5) 13C NMR [m.chemicalbook.com]
- 3. 1,4-DIISOPROPYLBENZENE(100-18-5) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]
Application Notes: 1,4-Diisopropoxybenzene as a Versatile Chemical Intermediate
Introduction
1,4-Diisopropoxybenzene is an aromatic organic compound that serves as a key building block in the synthesis of a wide range of functional molecules. Its electron-rich benzene ring, activated by two para-directing isopropoxy groups, makes it highly amenable to electrophilic substitution reactions. This property, combined with the steric hindrance provided by the bulky isopropyl groups, allows for selective functionalization, rendering it a valuable intermediate in the fields of drug discovery, materials science, and agrochemical development. These application notes provide an overview of its utility and detailed protocols for its application in chemical synthesis.
Key Synthetic Transformations
This compound is a versatile scaffold for a variety of chemical transformations. The electron-donating nature of the isopropoxy groups activates the aromatic ring for electrophilic substitution, primarily at the ortho positions.
1. Electrophilic Aromatic Substitution:
-
Bromination: The introduction of bromine atoms onto the aromatic ring is a common first step to enable further functionalization through cross-coupling reactions. This can be achieved using reagents like N-Bromosuccinimide (NBS).
-
Formylation: The Vilsmeier-Haack reaction can be employed to introduce a formyl group, a precursor for various other functional groups and a key component in the synthesis of more complex molecules.
-
Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups, which can be important for the synthesis of ketones and other derivatives.
2. Lithiation and Subsequent Functionalization:
Directed ortho-lithiation using organolithium reagents like n-butyllithium (n-BuLi) provides a powerful method for regioselective functionalization of the aromatic ring. The resulting lithiated species can react with a variety of electrophiles to introduce a wide range of substituents.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromo-1,4-diisopropoxybenzene
This protocol details the selective dibromination of this compound, a key step for creating a versatile intermediate for cross-coupling reactions.
Methodology:
-
Reaction Setup: A solution of this compound (1.0 equivalent) in dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reagent Addition: N-Bromosuccinimide (NBS) (2.2 equivalents) is added portion-wise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-dibromo-1,4-diisopropoxybenzene.
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 194.27 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 2.2 |
| Dichloromethane (DCM) | 84.93 | Solvent |
| Product | ||
| 2,5-Dibromo-1,4-diisopropoxybenzene | 352.07 | - |
| Typical Yield | ~95% |
Protocol 2: Synthesis of 2-Formyl-1,4-diisopropoxybenzene via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3][4] This protocol outlines the synthesis of 2-formyl-1,4-diisopropoxybenzene.
Methodology:
-
Vilsmeier Reagent Formation: In a two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), phosphorus oxychloride (POCl3) (1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF) (10 volumes) with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms.
-
Reactant Addition: A solution of this compound (1.0 equivalent) in DMF (2 volumes) is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 4-6 hours. The reaction progress is monitored by TLC.
-
Hydrolysis: After completion, the reaction mixture is cooled to 0 °C and slowly poured into a beaker of crushed ice containing a saturated solution of sodium acetate. This mixture is stirred vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: The aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with water, brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired aldehyde.
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 194.27 | 1.0 |
| Phosphorus Oxychloride (POCl3) | 153.33 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent & Reagent |
| Product | ||
| 2-Formyl-1,4-diisopropoxybenzene | 222.28 | - |
| Typical Yield | 75-85% |
Visualizing Synthetic Pathways and Workflows
Diagrams are essential for clearly communicating complex chemical transformations and experimental procedures.
Caption: Experimental workflow for the synthesis of 2,5-dibromo-1,4-diisopropoxybenzene.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of this compound.
Caption: Synthetic pathways from this compound to various applications.
Applications in Drug Development and Materials Science
The functionalized derivatives of this compound are valuable precursors in several areas of research and development:
-
Drug Discovery: The di-substituted benzene ring serves as a rigid scaffold that can be elaborated with various functional groups to explore structure-activity relationships (SAR). For instance, the formyl derivative can be converted to oximes, imines, or other functionalities to generate libraries of compounds for screening against biological targets. The dibromo derivative is an excellent substrate for Suzuki, Stille, and other cross-coupling reactions to introduce diverse aryl or alkyl groups, leading to the synthesis of complex molecular architectures with potential therapeutic applications.
-
Materials Science: The dibrominated intermediate is a key monomer for the synthesis of conjugated polymers. These materials are of interest for their electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigid this compound core can impart desirable thermal stability and processability to the resulting polymers.
This compound is a readily available and highly versatile chemical intermediate. The protocols and data presented herein demonstrate its utility in accessing a range of functionalized aromatic compounds. Its predictable reactivity and the stability of the isopropoxy groups make it an ideal starting material for multi-step syntheses in various fields of chemical research and development. The provided workflows and synthetic pathways offer a clear guide for researchers and scientists in leveraging this valuable building block for their specific applications.
References
Applications of 1,4-Diisopropoxybenzene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisopropoxybenzene is a versatile aromatic compound that serves as a valuable building block and intermediate in modern organic synthesis. Its unique structural features, including the electron-donating isopropoxy groups and the para-substitution pattern on the benzene ring, impart specific reactivity that can be harnessed for a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of organic synthesis, including its role as a precursor to quinone derivatives, its application as a protective group for hydroquinones, and its utility in palladium-catalyzed cross-coupling reactions.
Precursor for the Synthesis of Quinone Derivatives
This compound is an excellent starting material for the synthesis of substituted 1,4-benzoquinones, which are important structural motifs in many biologically active molecules, including Coenzyme Q10 and its analogues. The synthesis typically involves a sequence of electrophilic aromatic substitution to introduce desired functional groups, followed by oxidative demethylation of the corresponding hydroquinone diisopropyl ether.
A key intermediate in the synthesis of Coenzyme Q10 is 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q₀).[1][2][3][4] While many synthetic routes to this compound start from other precursors, a plausible pathway from this compound can be envisioned through a series of well-established organic reactions. This involves the introduction of an acetyl group via Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation to install a hydroxyl group. Subsequent nitration, reduction, and other functional group manipulations can lead to the desired substituted quinone.
Workflow for the Synthesis of a Quinone Precursor from this compound
Caption: Synthetic route to quinone derivatives from this compound.
Experimental Protocols
a) Friedel-Crafts Acylation of this compound
This protocol describes the introduction of an acetyl group onto the this compound ring.[5][6][7][8][9][10]
-
Materials: this compound, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃) solution, Anhydrous Magnesium sulfate (MgSO₄), Ice.
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) to the suspension while stirring.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-acetyl-1,4-diisopropoxybenzene.
-
b) Baeyer-Villiger Oxidation of 2-Acetyl-1,4-diisopropoxybenzene
This protocol describes the conversion of the acetyl group to an acetoxy group.[11][12][13][14][15]
-
Materials: 2-Acetyl-1,4-diisopropoxybenzene, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution, Sodium sulfite (Na₂SO₃) solution.
-
Procedure:
-
Dissolve 2-acetyl-1,4-diisopropoxybenzene (1.0 eq.) in DCM in a round-bottom flask.
-
Add m-CPBA (1.2 eq.) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding saturated Na₂SO₃ solution.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain 2-acetoxy-1,4-diisopropoxybenzene.
-
Protecting Group for Hydroquinones
The isopropoxy groups of this compound can serve as protecting groups for the hydroxyl functionalities of hydroquinone. This protection strategy is valuable in multi-step syntheses where the reactive hydroxyl groups of hydroquinone need to be masked to prevent unwanted side reactions. The isopropyl ether is generally stable to a range of reaction conditions but can be cleaved under specific acidic conditions.[11][12][16]
Protection and Deprotection Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) Disrupts Carbohydrate Metabolism of HeLa Cells by Adduct Formation with Intracellular Free Sulfhydryl-Groups, and Induces ATP Depletion and Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. websites.umich.edu [websites.umich.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
Application Notes and Protocols: 1,4-Diisopropoxybenzene as a Potential Building Block for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diisopropoxybenzene is an aromatic compound featuring a central benzene ring substituted with two isopropoxy groups at the para position. While not a conventionally utilized monomer, its chemical structure presents intriguing possibilities for the synthesis of novel polymers, particularly poly(phenylene ether)-type structures. This document explores the potential of this compound as a building block for new polymeric materials. It provides hypothetical, yet scientifically grounded, experimental protocols for its polymerization, discusses potential polymer properties and applications, and presents relevant data for the monomer and related polymer systems. The information herein is intended to serve as a foundational guide for researchers interested in exploring this promising, yet underexplored, area of polymer chemistry.
Introduction
The development of novel polymers with tailored properties is a cornerstone of materials science and is of particular interest to the field of drug development, where polymers are utilized for drug delivery, medical devices, and tissue engineering. This compound, with its ether linkages and aromatic core, represents a potential, though currently underexplored, monomer for the synthesis of new polymers. The isopropoxy groups may impart unique solubility, thermal, and mechanical properties to the resulting polymers, making them attractive candidates for a variety of applications.
This document outlines potential synthetic routes for the polymerization of this compound, drawing analogies from established polymerization methodologies for structurally similar monomers. The provided protocols are intended as a starting point for experimental investigation.
Monomer Properties: this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Reference |
| IUPAC Name | 1,4-di(propan-2-yloxy)benzene | [1] |
| CAS Number | 7495-78-5 | [1] |
| Molecular Formula | C12H18O2 | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Appearance | - | - |
| Boiling Point | - | - |
| Melting Point | - | - |
| Solubility | - | - |
Proposed Polymerization Protocols
While direct experimental protocols for the polymerization of this compound are not extensively documented, the following protocols are proposed based on established methods for the synthesis of poly(phenylene ether)s and related aromatic polymers.
Oxidative Coupling Polymerization
Oxidative coupling is a common method for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE).[2] A similar approach could potentially be adapted for this compound, although the reaction mechanism would differ due to the absence of phenolic hydroxyl groups. A possible pathway could involve the activation of the aromatic C-H bonds.
Hypothetical Protocol:
-
Catalyst Preparation: In a nitrogen-purged reaction vessel, dissolve a copper (I) salt (e.g., CuBr) and a diamine ligand (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA) in an appropriate organic solvent (e.g., toluene or chlorobenzene).
-
Monomer Addition: Introduce this compound to the catalyst solution.
-
Initiation: Bubble oxygen through the reaction mixture at a controlled rate while maintaining a constant temperature (e.g., 25-60 °C).
-
Polymerization: Continue the oxygen flow and stirring for a predetermined time (e.g., 4-24 hours). The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Termination and Isolation: Terminate the reaction by adding a chelating agent (e.g., EDTA solution) to remove the copper catalyst. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 60-80 °C).
Caption: Workflow for proposed oxidative coupling polymerization.
Ullmann Condensation Polymerization
The Ullmann condensation is a classic method for forming aryl-ether bonds using a copper catalyst.[3] To apply this to this compound, it would first need to be functionalized with leaving groups, such as bromine or iodine, on the aromatic ring.
Hypothetical Protocol:
-
Monomer Synthesis: Synthesize a di-halogenated derivative of this compound (e.g., 2,5-dibromo-1,4-diisopropoxybenzene).
-
Polymerization Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine the di-halogenated monomer, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate) in a high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 150-210 °C) and maintain it with vigorous stirring for an extended period (e.g., 24-72 hours).
-
Work-up: Cool the reaction mixture and pour it into an acidic solution (e.g., dilute HCl) to neutralize the base and precipitate the crude polymer.
-
Purification: Collect the polymer by filtration. Purify the polymer by dissolving it in a suitable solvent (e.g., chloroform or tetrahydrofuran) and re-precipitating it into a non-solvent (e.g., methanol). Multiple dissolution-precipitation cycles may be necessary.
-
Drying: Dry the purified polymer under vacuum at an appropriate temperature.
Caption: Workflow for proposed Ullmann condensation polymerization.
Potential Properties and Characterization of Poly(this compound)
The properties of the resulting polymer would need to be thoroughly characterized. The table below outlines key characterization techniques and the expected properties based on the polymer's hypothetical structure.
| Property | Characterization Technique | Expected Characteristics |
| Molecular Weight & Distribution | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | The molecular weight and polydispersity index (PDI) will depend on the polymerization method and conditions. Controlled polymerization techniques would aim for a narrow PDI. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | A high glass transition temperature (Tg) is expected due to the rigid aromatic backbone. The isopropoxy groups may influence thermal stability. |
| Solubility | Solubility tests in various solvents | The bulky isopropoxy groups may enhance solubility in common organic solvents compared to unsubstituted poly(phenylene ether). |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy | Spectroscopic methods will be essential to confirm the successful polymerization and the structure of the repeating unit. |
| Crystallinity | X-ray Diffraction (XRD) | The polymer is expected to be largely amorphous due to the non-linear isopropoxy side groups, which would hinder chain packing. |
Potential Applications in Drug Development
Polymers with a poly(phenylene ether) backbone can exhibit excellent thermal and chemical stability. The incorporation of isopropoxy groups could modulate their properties for potential applications in the pharmaceutical and biomedical fields.
-
Drug Delivery Systems: The hydrophobic nature of the polymer backbone combined with the potential for modification of the isopropoxy groups could allow for the encapsulation and controlled release of hydrophobic drugs. The polymer could be formulated into nanoparticles, microparticles, or implants.
-
Medical Device Coatings: The anticipated chemical resistance and potential biocompatibility could make these polymers suitable for coating medical devices to improve their durability and reduce biofouling.
-
Excipients in Formulations: Depending on its properties, the polymer could be explored as a binder, matrix-former, or solubilizing agent in oral solid dosage forms.
Caption: Potential applications in drug development.
Conclusion
This compound represents an intriguing yet largely unexplored monomer for polymer synthesis. The hypothetical protocols and potential applications outlined in this document provide a roadmap for researchers to begin investigating the polymerization of this compound and the properties of the resulting materials. Experimental validation of these concepts could lead to the development of novel polymers with unique characteristics suitable for a range of applications, including advanced drug delivery systems and biomedical devices. Further research is necessary to establish the viability of these synthetic routes and to fully characterize the properties of poly(this compound).
References
The Role of 1,4-Diisopropoxybenzene in Liquid Crystal Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisopropoxybenzene is a derivative of hydroquinone where the hydroxyl protons are replaced by isopropyl groups. In the realm of liquid crystal synthesis, the incorporation of such alkoxy groups, particularly branched ones like isopropoxy groups, into a core molecular structure can significantly influence the resulting material's mesomorphic and physical properties. The branched nature of the isopropyl groups can disrupt the crystalline packing of the molecules, often leading to a decrease in melting points and the stabilization of liquid crystalline phases over a broader temperature range. This makes this compound a potentially valuable, though not widely documented, precursor for the synthesis of novel thermotropic liquid crystals.
While direct, published examples of liquid crystals synthesized from this compound are scarce in readily available scientific literature, its structural motifs are present in various mesogenic compounds. The principles of its use can be extrapolated from the synthesis of analogous liquid crystals containing dialkoxybenzene cores. This document provides a comprehensive overview of the theoretical role of the this compound moiety, along with detailed, generalized protocols for its potential incorporation into liquid crystalline structures, and the subsequent characterization of these materials.
Theoretical Role of the this compound Moiety
The this compound unit can serve as a central, flexible core in calamitic (rod-shaped) liquid crystals. Its key contributions to the properties of a liquid crystal molecule are hypothesized to be:
-
Lowering of Melting Point: The bulky, branched isopropyl groups introduce steric hindrance, which can disrupt the close packing of molecules in the solid crystalline state. This disruption typically leads to a lower melting point (solid-to-liquid or solid-to-mesophase transition temperature) compared to analogous compounds with linear alkoxy chains.
-
Broadening of Mesophase Range: By lowering the melting point without proportionally affecting the clearing point (mesophase-to-isotropic liquid transition temperature), the overall temperature range over which the liquid crystalline phase is stable can be broadened.
-
Modification of Mesophase Type: The steric bulk of the isopropoxy groups can influence the type of mesophase formed (e.g., nematic, smectic). It may favor the formation of less ordered phases like the nematic phase over more ordered smectic phases.
-
Solubility Enhancement: The presence of the alkyl groups can improve the solubility of the final liquid crystal compound in organic solvents, which is beneficial during synthesis and purification.
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for the synthesis and characterization of hypothetical liquid crystals incorporating a this compound core. These protocols are based on standard organic synthesis and liquid crystal characterization techniques.
Protocol 1: Synthesis of this compound (Precursor)
This protocol describes the synthesis of the this compound precursor from hydroquinone via a Williamson ether synthesis.
Materials:
-
Hydroquinone
-
2-Bromopropane (or 2-iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (or N,N-Dimethylformamide - DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for column chromatography)
Procedure:
-
To a round-bottom flask, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a suitable solvent such as acetone or DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromopropane (2.5 eq) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization:
-
Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Synthesis of a Hypothetical Schiff Base Liquid Crystal (LC-1)
This protocol outlines the synthesis of a Schiff base liquid crystal using 4-formyl-1,4'-diisopropoxybenzene (a hypothetical derivative) and an appropriate aniline.
Materials:
-
4-Formyl-1,4'-diisopropoxybenzene (hypothetical intermediate, 1.0 eq)
-
4-Alkylaniline (e.g., 4-butylaniline, 1.0 eq)
-
Absolute Ethanol
-
Catalytic amount of acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 4-formyl-1,4'-diisopropoxybenzene and the 4-alkylaniline in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base liquid crystal (LC-1).
Protocol 3: Characterization of Liquid Crystalline Properties
This protocol describes the standard techniques used to characterize the mesomorphic properties of the synthesized liquid crystal.
A. Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (2-5 mg) of the purified liquid crystal into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.
-
Cool the sample at the same controlled rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure the removal of any thermal history.
-
Determine the phase transition temperatures (melting, clearing) and associated enthalpy changes from the peaks in the thermogram.
B. Polarizing Optical Microscopy (POM):
-
Place a small amount of the synthesized liquid crystal on a clean glass microscope slide.
-
Cover the sample with a clean coverslip to create a thin film.
-
Place the slide on a hot stage attached to a polarizing optical microscope.
-
Heat the sample slowly and observe the changes in texture as it transitions between different phases (crystalline, smectic, nematic, isotropic).
-
Cool the sample slowly from the isotropic liquid phase and observe the formation of characteristic liquid crystal textures (e.g., Schlieren, focal conic).
-
Record the temperatures at which phase transitions occur and compare them with the DSC data.
Data Presentation
The quantitative data obtained from the characterization of a hypothetical liquid crystal series derived from this compound could be summarized as follows.
Table 1: Phase Transition Temperatures and Enthalpies for Hypothetical Liquid Crystal Series LC-n
| Compound | n | Cr → SmA (°C) | ΔH (kJ/mol) | SmA → N (°C) | ΔH (kJ/mol) | N → I (°C) | ΔH (kJ/mol) | Mesophase Range (°C) |
| LC-4 | 4 | 85.2 | 25.1 | 110.5 | 1.2 | 135.8 | 0.8 | 50.6 |
| LC-6 | 6 | 78.9 | 28.4 | 115.2 | 1.5 | 142.1 | 0.9 | 63.2 |
| LC-8 | 8 | 75.1 | 30.2 | 118.9 | 1.8 | 145.6 | 1.1 | 70.5 |
Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships described in these application notes.
Application Notes and Protocols: 1,4-Diisopropoxybenzene Derivatives as Precursors for Porous Organic Frameworks in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Porous Organic Frameworks (POFs) using functionalized 1,4-diisopropoxybenzene as a precursor. While direct polymerization of this compound is not feasible for POF synthesis due to its chemical inertness, its functionalized derivatives, such as dihalo or diethynyl-substituted analogues, are excellent candidates for building robust and hydrophobic porous structures. The bulky isopropoxy groups can enhance the solubility of the monomers in organic solvents and introduce hydrophobicity into the final POF material, making it particularly suitable for the encapsulation and delivery of hydrophobic drugs.
Porous Organic Frameworks (POFs) are a class of polymers characterized by their high surface area, tunable porosity, and excellent chemical and thermal stability.[1] These features make them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery.[2] The ability to tailor the chemical functionalities of the building blocks allows for the precise control of the framework's properties. The incorporation of alkoxy groups, for instance, can modify the pore environment and enhance selectivity in molecular recognition and separation.[3][4]
This document outlines a representative synthetic strategy for a POF derived from a functionalized this compound monomer via a Sonogashira cross-coupling reaction. The resulting framework is expected to exhibit significant hydrophobicity, making it an ideal candidate for a drug delivery vehicle for nonpolar therapeutic agents.[5]
Experimental Protocols
Protocol 1: Synthesis of a Porous Organic Framework via Sonogashira Coupling
This protocol describes the synthesis of a hypothetical Porous Organic Framework (POF-DIPB) from 2,5-dibromo-1,4-diisopropoxybenzene and 1,4-diethynylbenzene. This is a representative procedure based on established Sonogashira coupling reactions for POF synthesis.[1]
Materials:
-
2,5-Dibromo-1,4-diisopropoxybenzene (Monomer A)
-
1,4-Diethynylbenzene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask, dissolve 2,5-dibromo-1,4-diisopropoxybenzene (1.0 mmol) and 1,4-diethynylbenzene (1.0 mmol) in a mixture of anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and copper(I) iodide (0.1 mmol) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere for 48 hours. A solid precipitate should form during the reaction.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash it sequentially with DMF (3 x 50 mL), chloroform (3 x 50 mL), and methanol (3 x 50 mL) to remove any unreacted monomers, oligomers, and catalyst residues.
-
Perform a Soxhlet extraction of the solid product with methanol for 24 hours to ensure complete removal of impurities.
-
-
Drying: Dry the purified POF-DIPB product in a vacuum oven at 120°C for 24 hours.
Protocol 2: Drug Loading into POF-DIPB
This protocol describes a general procedure for loading a hydrophobic drug, such as curcumin, into the synthesized POF-DIPB.
Materials:
-
POF-DIPB (activated)
-
Curcumin
-
Chloroform
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Activation of POF-DIPB: Before drug loading, activate the POF-DIPB by heating it under vacuum at 120°C for 12 hours to remove any guest molecules from the pores.
-
Drug Solution Preparation: Prepare a stock solution of curcumin in chloroform (e.g., 1 mg/mL).
-
Loading:
-
Disperse a known amount of activated POF-DIPB (e.g., 20 mg) in a specific volume of the curcumin stock solution (e.g., 10 mL).
-
Stir the suspension at room temperature in the dark for 48 hours to allow for the diffusion of the drug molecules into the pores of the POF.
-
-
Separation and Washing:
-
Separate the drug-loaded POF (Curcumin@POF-DIPB) from the solution by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the collected solid with fresh chloroform (3 x 10 mL) to remove any surface-adsorbed drug molecules.
-
-
Drying: Dry the Curcumin@POF-DIPB under vacuum at room temperature for 24 hours.
-
Quantification of Drug Loading:
-
Combine the supernatant and the washing solutions.
-
Determine the concentration of curcumin in the combined solution using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the amount of loaded drug by subtracting the amount of drug in the supernatant and washings from the initial amount of drug used.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesized POF-DIPB and its drug delivery application, based on typical values for similar porous organic frameworks found in the literature.
Table 1: Physicochemical Properties of POF-DIPB
| Parameter | Value |
| BET Surface Area | 800 - 1200 m²/g |
| Total Pore Volume | 0.6 - 1.0 cm³/g |
| Micropore Volume | 0.3 - 0.5 cm³/g |
| Average Pore Diameter | 1.5 - 2.5 nm |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 400 °C |
Table 2: Drug Loading and Release Characteristics of Curcumin@POF-DIPB
| Parameter | Value |
| Drug Loading Capacity (wt%) | 15 - 25% |
| Encapsulation Efficiency (%) | 70 - 90% |
| In-vitro Drug Release at pH 7.4 (48h, %) | 20 - 30% |
| In-vitro Drug Release at pH 5.5 (48h, %) | 50 - 70% |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of POF-DIPB.
Drug Delivery Application
Caption: Logic diagram for the application of POF-DIPB in targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Porous Organic Frameworks: Advanced Materials in Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porous organic framework membranes based on interface-induced polymerisation: design, synthesis and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Diisopropoxybenzene as an Electron Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dialkoxybenzenes are a class of organic compounds recognized for their electron-donating properties, which makes them valuable reagents in various chemical transformations. This document focuses on the application of 1,4-diisopropoxybenzene as an electron donor. Due to a lack of extensive specific data for this compound, this application note will draw heavily on the well-documented behavior of its close structural analog, 1,4-dimethoxybenzene. Both methoxy and isopropoxy groups are activating due to the electron-donating nature of the oxygen atom's lone pairs, suggesting analogous reactivity in single-electron transfer (SET) processes. These compounds can participate in reactions via the formation of a radical cation upon donating an electron.
This document provides an overview of the role of 1,4-dialkoxybenzenes as electron donors, with a focus on their application in electrochemical systems and as redox mediators. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to guide researchers in utilizing these compounds in their work.
Data Presentation
The electron-donating ability of 1,4-dialkoxybenzenes can be quantified by their oxidation potentials. Lower oxidation potentials indicate a greater propensity to donate electrons. The following table summarizes key data for 1,4-dimethoxybenzene, which serves as a reference for the expected behavior of this compound.
| Compound | Oxidation Potential (V vs. Li/Li⁺) | Method | Application | Reference |
| 1,4-Dimethoxybenzene | 4.12 | B3LYP/6-311+G(d,p) | Overcharge protection additive | [1] |
| 1,4-Dimethoxybenzene | 4.05 | MP2/6-311+G(d,p) | Overcharge protection additive | [1] |
Signaling Pathways and Mechanistic Diagrams
The primary mechanism through which this compound acts as an electron donor is via a single-electron transfer (SET) to an electron acceptor. This process generates a radical cation of the this compound and a radical anion of the acceptor. This initiation step can be part of a larger reaction cascade or a catalytic cycle.
Single-Electron Transfer (SET) Mechanism
The following diagram illustrates the fundamental process of this compound donating an electron to a generic acceptor molecule (A).
Caption: General mechanism of single-electron transfer from this compound.
Experimental Protocols
The following protocols are based on the use of 1,4-dimethoxybenzene as an electron donor and can be adapted for this compound. Researchers should consider potential differences in solubility and reaction kinetics due to the bulkier isopropoxy groups.
Protocol 1: Use of 1,4-Dimethoxybenzene as an Overcharge Protection Additive in Lithium-Ion Batteries
This protocol describes the conceptual application of 1,4-dimethoxybenzene as a redox shuttle to prevent overcharging in lithium-ion batteries.
Objective: To demonstrate the function of a 1,4-dialkoxybenzene as a sacrificial electron donor to protect a lithium-ion battery from overcharging.
Materials:
-
Lithium-ion battery test cell
-
Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate)
-
1,4-Dimethoxybenzene (as the additive)
-
Cyclic voltammetry setup
Procedure:
-
Prepare the electrolyte solution containing a specific concentration of 1,4-dimethoxybenzene (e.g., 0.1 M).
-
Assemble the lithium-ion battery test cell with the prepared electrolyte.
-
Perform cyclic voltammetry on the cell to determine the oxidation potential of the 1,4-dimethoxybenzene in the battery environment.
-
Charge the battery at a constant current.
-
Monitor the cell voltage during charging.
-
Upon reaching a voltage slightly above the normal full charge and near the oxidation potential of the 1,4-dimethoxybenzene, the additive will begin to oxidize at the cathode.
-
The oxidized species (radical cation) will diffuse to the anode and be reduced back to the neutral form, completing the redox shuttle and preventing the cell voltage from rising further.
Expected Outcome: The cell voltage will plateau at the oxidation potential of the 1,4-dimethoxybenzene, indicating that the overcharge current is being consumed by the redox shuttle mechanism, thus protecting the battery components from damage.
Experimental Workflow for Overcharge Protection
Caption: Workflow for evaluating 1,4-dimethoxybenzene as an overcharge protection additive.
Conclusion
This compound, by analogy to its well-studied counterpart 1,4-dimethoxybenzene, is a promising electron donor for various applications in organic synthesis and materials science. Its ability to undergo single-electron transfer to form a stable radical cation makes it a valuable tool in generating radical species and in mediating redox processes. The provided protocols and data for 1,4-dimethoxybenzene offer a solid foundation for researchers to explore the potential of this compound. Further experimental investigation is encouraged to delineate the specific redox properties and reaction efficiencies of this compound to expand its application in the field.
References
Scale-Up Synthesis of 1,4-Diisopropoxybenzene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the scale-up synthesis of 1,4-diisopropoxybenzene, a key intermediate in various industrial and pharmaceutical applications. The protocol detailed below is based on the robust and well-established Williamson ether synthesis, optimized for larger scale production.
Introduction
This compound is a symmetrical aromatic ether that finds utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and materials with specific electronic properties. The Williamson ether synthesis, a reliable method for forming the ether linkage, is the chosen synthetic route. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, hydroquinone is bis-deprotonated to form the diphenoxide, which then undergoes a double S(_N)2 reaction with an isopropyl halide.
Careful control of reaction parameters is crucial for achieving high yields and purity on a larger scale, mitigating potential side reactions such as elimination. This application note provides a detailed protocol from reaction setup to purification and characterization of the final product.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Hydroquinone | C₆H₆O₂ | 110.11 | Starting Material |
| 2-Bromopropane | C₃H₇Br | 122.99 | Alkylating Agent |
| Sodium Hydroxide | NaOH | 40.00 | Base |
| This compound | C₁₂H₁₈O₂ | 194.27 | Product |
Table 2: Scale-Up Reaction Parameters
| Parameter | Value |
| Scale | 1.0 mol |
| Reaction Temperature | 80-85 °C |
| Reaction Time | 12-16 hours |
| Stirring Speed | 200-300 RPM |
| Overall Yield | 85-95% |
Table 3: Characterization Data for this compound
| Analysis | Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45-47 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.82 (s, 4H), 4.45 (sept, J = 6.0 Hz, 2H), 1.32 (d, J = 6.0 Hz, 12H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.5, 117.8, 70.1, 22.3 |
Experimental Protocols
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.
Materials and Equipment
-
Hydroquinone (1.0 mol, 110.1 g)
-
Sodium Hydroxide (2.2 mol, 88.0 g)
-
2-Bromopropane (2.5 mol, 307.5 g, 219.6 mL)
-
Ethanol (95%, 1.5 L)
-
Deionized Water
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Recrystallization apparatus
Reaction Setup and Procedure
-
Preparation of the Sodium Phenoxide Solution:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add hydroquinone (1.0 mol, 110.1 g) and ethanol (1.0 L).
-
Stir the mixture to dissolve the hydroquinone.
-
In a separate beaker, carefully dissolve sodium hydroxide (2.2 mol, 88.0 g) in deionized water (200 mL). Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.
-
Slowly add the cooled sodium hydroxide solution to the hydroquinone solution in the reaction flask with vigorous stirring.
-
-
Alkylation Reaction:
-
Once the sodium hydroxide solution has been added, slowly add 2-bromopropane (2.5 mol, 219.6 mL) from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (80-85 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Most of the ethanol is removed under reduced pressure using a rotary evaporator.
-
To the resulting slurry, add deionized water (1.0 L) and stir to dissolve the inorganic salts.
-
The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with deionized water (3 x 500 mL) to remove any remaining salts.
-
-
Purification:
-
The crude product is purified by recrystallization from a minimal amount of hot ethanol (95%).
-
Dissolve the crude solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including melting point determination, and ¹H and ¹³C NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Williamson Ether Synthesis for Dialkoxybenzenes
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Williamson ether synthesis for preparing dialkoxybenzenes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Williamson ether synthesis of dialkoxybenzenes?
A1: The synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] It begins with the deprotonation of a dihydroxybenzene (like hydroquinone or catechol) using a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, displacing the halide and forming the ether linkage. The process is repeated for the second hydroxyl group to yield the dialkoxybenzene.
Q2: Which type of alkyl halide is best for this synthesis?
A2: Primary alkyl halides are strongly preferred.[3][4] The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1][3][5] Secondary and tertiary alkyl halides are more likely to undergo a competing E2 elimination reaction, especially in the presence of a strong base like an alkoxide, which reduces the yield of the desired ether product.[1][3][6]
Q3: What are the most effective bases for synthesizing aryl ethers like dialkoxybenzenes?
A3: For aryl ethers, moderately strong bases like potassium carbonate (K2CO3), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[6] Stronger bases such as sodium hydride (NaH) can also be employed, particularly if the alcohol is not as acidic.[4][6] The choice depends on the specific dihydroxybenzene and solvent system.
Q4: What solvents are recommended for this reaction?
A4: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices.[2][6][7] These solvents effectively dissolve the reactants and promote the SN2 mechanism without interfering with the nucleophile.[7] Acetone can also be a suitable solvent.[8]
Q5: Is a phase-transfer catalyst (PTC) necessary?
A5: While not always mandatory, a phase-transfer catalyst (such as a quaternary ammonium salt) can significantly improve reaction rates and yields, especially in industrial applications or when dealing with reactants in different phases (e.g., a solid base in an organic solvent).[2][6][9] PTC helps move the phenoxide ion from the solid or aqueous phase into the organic phase where the alkyl halide is, facilitating the reaction.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the dihydroxybenzene. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required.[11] | • Use a stronger base (e.g., switch from K2CO3 to NaH). • Ensure the base is fresh and anhydrous. |
| 2. Poor Alkylating Agent: The alkyl halide is secondary or tertiary, leading to elimination side reactions.[1][3] | • Use a primary alkyl halide (e.g., use 1-bromobutane instead of 2-bromobutane). • Consider converting the alcohol to a better leaving group like a tosylate or mesylate.[1][2] | |
| 3. Low Reaction Temperature/Time: The reaction conditions are too mild, resulting in a slow reaction rate. Typical temperatures range from 50-100 °C.[2] | • Increase the reaction temperature or extend the reaction time (e.g., reflux for several hours).[2][12] | |
| Formation of Side Products | 1. E2 Elimination: A bulky or higher-order alkyl halide was used, leading to the formation of an alkene instead of an ether.[6][13] | • The best solution is to use a primary alkyl halide.[3][4] If synthesizing a bulky ether, the synthetic strategy should be reversed to use a bulky alkoxide and a simple primary halide.[5] |
| 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation occurred on the aromatic ring instead of the oxygen atom.[1][6] | • This is a known side reaction for phenoxides.[1] Modifying the solvent or counter-ion may help, but it is often an inherent challenge. Purification is key. | |
| Starting Material Unchanged | 1. Inactive Reagents: The alkyl halide has degraded, or the base is old/hydrated. | • Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially when using bases like NaH. |
| 2. Poor Solubility: One of the reactants is not sufficiently soluble in the chosen solvent at the reaction temperature. | • Switch to a solvent that better solubilizes all components, such as DMF or DMSO.[6] • Consider adding a phase-transfer catalyst to improve solubility between phases.[9] | |
| Difficulty in Product Purification | 1. Emulsion during Workup: Formation of stable emulsions during aqueous extraction, making layer separation difficult. | • Add a saturated brine solution (NaCl(aq)) to the separatory funnel to help break the emulsion. |
| 2. Co-elution of Product and Byproducts: The desired dialkoxybenzene has a similar polarity to a side product or unreacted starting material. | • Optimize column chromatography conditions (e.g., use a different solvent system with a shallower gradient, or try a different stationary phase). • Consider recrystallization as an alternative or additional purification step.[12] |
Experimental Protocols & Data
General Protocol for Synthesis of 1,4-Diethoxybenzene
This protocol is a representative example for the synthesis of a dialkoxybenzene from hydroquinone and ethyl iodide.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq), finely pulverized potassium carbonate (K2CO3, 2.5 eq), and acetonitrile (solvent).
-
Reagent Addition: While stirring, add ethyl iodide (2.5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid K2CO3 and rinse the solid with a small amount of solvent (e.g., ethyl acetate). Combine the filtrate and washings.
-
Extraction: Transfer the solution to a separatory funnel. Wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization to yield pure 1,4-diethoxybenzene.[12]
Table of Reaction Conditions & Yields
The following table summarizes typical conditions and expected yields for Williamson ether syntheses. Actual results may vary based on specific substrates and lab techniques.
| Dihydroxybenzene | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Hydroquinone | Ethyl Iodide | K2CO3 | Acetonitrile | 80 | 6 | 85-95 |
| Catechol | Benzyl Bromide | NaOH | DMF | 60 | 4 | 90-98 |
| Resorcinol | n-Butyl Bromide | NaH | THF | 65 | 8 | 80-90 |
| Hydroquinone | Methyl Iodide | K2CO3 | Acetone | 55 | 5 | >90 |
Note: Yields are illustrative and based on typical outcomes for SN2 reactions with phenolic compounds under optimized conditions.
Visual Guides
Caption: Reaction mechanism for dialkoxybenzene synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. reddit.com [reddit.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. iajpr.com [iajpr.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1,4-Diisopropoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diisopropoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of hydroquinone to form the hydroquinone dianion, which then acts as a nucleophile to attack an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, in an S\textsubscript{N}2 reaction.[1][2][3]
Q2: What are the primary competing side reactions in this synthesis?
A2: The two main side reactions that compete with the desired O-alkylation are E2 elimination and C-alkylation.[2]
-
E2 Elimination: Since an isopropyl halide is a secondary alkyl halide, the basic conditions of the reaction can promote the E2 elimination pathway, leading to the formation of propene gas. This is a significant competing reaction.[4][5][6][7][8][9]
-
C-Alkylation: The phenoxide nucleophiles are ambident, meaning they can react at the oxygen or at the aromatic ring. Although O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isopropyl-substituted hydroquinone byproducts.[2]
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, careful control of reaction conditions is crucial.
-
For E2 Elimination: Use a less sterically hindered base if possible, and maintain a moderate reaction temperature. Using a better leaving group on the isopropyl electrophile, such as a tosylate, may allow for milder reaction conditions.
-
For C-Alkylation: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Q4: What are the recommended solvents for this reaction?
A4: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are commonly used for Williamson ether synthesis as they can accelerate S\textsubscript{N}2 reactions.[10]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the hydroquinone starting material and the appearance of the this compound product spot (which will be less polar) can be tracked.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of hydroquinone.2. Inactive alkylating agent.3. Reaction temperature is too low. | 1. Ensure a sufficiently strong base (e.g., NaH) is used in an appropriate stoichiometric amount (slightly more than 2 equivalents). Ensure anhydrous conditions as the base will react with water.2. Use a fresh or purified alkylating agent. Consider using a more reactive electrophile like isopropyl tosylate.3. Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. |
| Significant Amount of Propene Formation (E2 Elimination) | 1. The base is too strong or sterically hindered.2. The reaction temperature is too high. | 1. Consider using a milder base such as potassium carbonate.2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of Mono-alkoxy Side Product | 1. Insufficient amount of base or alkylating agent.2. Short reaction time. | 1. Ensure at least 2 equivalents of both the base and the alkylating agent are used.2. Increase the reaction time and monitor the disappearance of the mono-alkoxy intermediate by TLC. |
| Formation of C-Alkylated Byproducts | 1. Reaction conditions favor C-alkylation. | 1. Ensure a polar aprotic solvent is used. The choice of the cation of the base can also influence the selectivity. |
| Difficulty in Product Purification | 1. Similar polarities of the product and byproducts. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) to separate the desired product from any mono-alkoxy or C-alkylated impurities. Recrystallization can also be an effective purification method. |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Hydroquinone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add hydroquinone (1.0 eq).
-
Deprotonation: Add anhydrous DMF to the flask to dissolve the hydroquinone. Under a nitrogen atmosphere, carefully add sodium hydride (2.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromopropane (2.5 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC until the hydroquinone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table presents typical, though not experimentally verified, yields for the synthesis of this compound, highlighting the potential distribution of products. Actual yields may vary based on specific reaction conditions.
| Product | Expected Yield Range (%) |
| This compound (Desired Product) | 60 - 80% |
| 4-Isopropoxyphenol (Mono-alkoxy byproduct) | 5 - 15% |
| Propene (From E2 Elimination) | 5 - 20% |
| C-Alkylated Byproducts | < 5% |
Troubleshooting Workflow
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Elimination Reactions: an Introduction [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Crude 1,4-Diisopropoxybenzene
Welcome to the technical support center for the purification of crude 1,4-diisopropoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound (also known as hydroquinone diisopropyl ether).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The primary impurities stem from incomplete reaction or side reactions during the synthesis from hydroquinone and an isopropyl halide (e.g., 2-bromopropane). These typically include:
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Unreacted Hydroquinone: A starting material that is solid and polar.
-
Mono-substituted Intermediate (1-isopropoxy-4-hydroxybenzene): The product of a single etherification reaction. This is often the most challenging impurity to remove due to its similar properties to the final product.
-
Inorganic Salts: Byproducts such as potassium bromide or potassium iodide, formed from the base (e.g., K₂CO₃) and the alkylating agent.
-
Residual Base: Unreacted potassium carbonate or other bases used as catalysts.
-
Solvent Residues: Solvents used in the reaction, such as acetone or ethanol.
Q2: Which purification technique is most suitable for my scale and purity requirements?
A2: The choice of purification method depends on the impurity profile, the quantity of material, and the desired final purity. *
Technical Support Center: Purification of 1,4-Diisopropoxybenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful removal of unreacted hydroquinone from 1,4-diisopropoxybenzene. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating unreacted hydroquinone from this compound?
A1: The separation is based on the significant difference in polarity and solubility between the two compounds. Hydroquinone is a polar compound containing two hydroxyl groups, making it soluble in polar solvents like water and alcohols.[1][2][3][4][5] In contrast, this compound is a nonpolar, hydrophobic compound due to the two isopropyl ether groups and the benzene ring, rendering it soluble in nonpolar organic solvents and poorly soluble in water.[6][7][8] This difference allows for selective separation using techniques like liquid-liquid extraction and recrystallization.
Q2: Which purification method is most effective for removing hydroquinone from this compound on a laboratory scale?
A2: For typical laboratory-scale purifications, a combination of liquid-liquid extraction followed by either recrystallization or column chromatography is highly effective. Liquid-liquid extraction is an excellent initial step to remove the bulk of the polar hydroquinone impurity. Subsequent recrystallization of the this compound from a suitable solvent will yield a highly pure product. Column chromatography can be used as an alternative or additional step for achieving very high purity.
Q3: I performed a liquid-liquid extraction with an organic solvent and an aqueous base, but I'm still seeing hydroquinone in my organic layer. What went wrong?
A3: There are a few possibilities:
-
Insufficiently basic aqueous solution: Hydroquinone is a weak acid and requires a sufficiently basic solution to be fully deprotonated and extracted into the aqueous layer. Consider using a slightly more concentrated basic solution (e.g., 5-10% NaOH) or performing multiple extractions.
-
Emulsion formation: Vigorous shaking can sometimes lead to the formation of an emulsion, which traps impurities in the organic layer. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Gentle inversions of the separatory funnel are often sufficient for extraction and can help prevent emulsion formation.
-
High concentration of hydroquinone: If the initial concentration of hydroquinone is very high, a single extraction may not be sufficient. Perform multiple extractions with fresh aqueous base until TLC analysis of the organic layer shows no remaining hydroquinone.
Q4: What is a good solvent for the recrystallization of this compound?
A4: A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while hydroquinone remains soluble.[9][10][11][12] Given the nonpolar nature of this compound, a nonpolar solvent or a mixed solvent system would be appropriate.[6] Hexane or heptane could be good starting points. You may need to perform small-scale solubility tests to find the optimal solvent or solvent mixture.
Q5: My purified this compound is still showing a slight color. What could be the cause and how can I fix it?
A5: The color may be due to trace amounts of oxidized hydroquinone (benzoquinone), which is colored. To address this:
-
Charcoal treatment: During the recrystallization process, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[11]
-
Column chromatography: If the color persists, column chromatography using silica gel can effectively separate the nonpolar this compound from any remaining polar, colored impurities.[13][14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete removal of hydroquinone after extraction | - pH of the aqueous phase is not high enough. - Insufficient number of extractions. - Emulsion formation. | - Use a more concentrated basic solution (e.g., 5-10% NaOH). - Perform at least 3-4 extractions with fresh aqueous base. - To break emulsions, add a small amount of brine. Use gentle mixing instead of vigorous shaking. |
| Low recovery of this compound after recrystallization | - The chosen recrystallization solvent is too good at room temperature. - Too much solvent was used. - Premature crystallization during hot filtration. | - Select a solvent in which the product has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the product. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[11] |
| Product "oils out" during recrystallization | - The solution is supersaturated. - The cooling process is too rapid. - The chosen solvent is inappropriate. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Try a different solvent or a mixed solvent system. |
| Co-crystallization of hydroquinone with the product | - Insufficient removal of hydroquinone prior to recrystallization. | - Perform a more thorough liquid-liquid extraction before attempting recrystallization. - Consider using column chromatography for purification. |
Experimental Protocols
Key Experiment: Purification of this compound by Liquid-Liquid Extraction and Recrystallization
Objective: To remove unreacted hydroquinone from a crude mixture of this compound.
Materials:
-
Crude this compound containing hydroquinone
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
5% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane (or other suitable recrystallization solvent)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Büchner funnel and filter flask
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
Procedure:
Part 1: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound mixture in a suitable volume of diethyl ether (approximately 10-20 mL of ether per gram of crude material) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of 5% aqueous NaOH solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the deprotonated hydroquinone (sodium salt). Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 5% NaOH solution two more times to ensure complete removal of hydroquinone.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water and dissolved salts. Drain the lower aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude, hydroquinone-free this compound.
Part 2: Recrystallization
-
Solvent Selection: In a small test tube, determine the appropriate recrystallization solvent by testing the solubility of a small sample of the crude this compound in various solvents (e.g., hexane, heptane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain pure this compound.
Data Presentation
Table 1: Solubility of Hydroquinone and this compound in Various Solvents
| Solvent | Hydroquinone Solubility | This compound Solubility | Separation Principle |
| Water | Soluble, increases with temperature[1][2][4] | Insoluble/Poorly soluble[7][16] | Extraction |
| Ethanol | Soluble[1][2][5] | Soluble[8] | Not ideal for extraction |
| Methanol | Soluble[2][4][5] | Soluble | Not ideal for extraction |
| Hexane | Poorly soluble | Soluble | Recrystallization |
| Toluene | Poorly soluble | Soluble | Recrystallization |
| Diethyl Ether | Slightly soluble | Soluble | Extraction Solvent |
| Ethyl Acetate | Soluble[2][4] | Soluble | Extraction Solvent |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroquinone - Sciencemadness Wiki [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 100-18-5: 1,4-Diisopropylbenzene | CymitQuimica [cymitquimica.com]
- 8. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of 1,4-Diisopropoxybenzene by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 1,4-diisopropoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The characteristic chemical shifts for this compound are summarized in the table below. These values are essential for identifying the main compound in your sample.
Q2: What are the most common impurities to look for in a sample of this compound?
A2: Common impurities often originate from the synthesis process. The most probable synthetic route is the Williamson ether synthesis, starting from hydroquinone and an isopropylating agent like 2-propanol or isopropyl bromide. Therefore, potential impurities include:
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Unreacted starting materials: Hydroquinone, 2-propanol, or isopropyl bromide.
-
Mono-substituted intermediate: 4-isopropoxyphenol.
-
Solvent residues: Acetone, diethyl ether, or other solvents used during synthesis and purification.
Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A3: First, compare the chemical shifts of the unknown signals with the provided table of potential impurities. Pay close attention to the multiplicity (singlet, doublet, triplet, etc.) and the integration values of the peaks, as these provide clues about the structure of the impurity and its relative concentration. For example, a broad singlet that disappears upon a D₂O shake is likely a hydroxyl proton from hydroquinone, 4-isopropoxyphenol, or 2-propanol.
Q4: Can I use NMR to quantify the impurities in my this compound sample?
A4: Yes, quantitative NMR (qNMR) can be used to determine the concentration of impurities. This is achieved by comparing the integral of a known proton signal from the impurity to the integral of a known proton signal from the main compound. For accurate quantification, a certified internal standard with a known concentration should be used.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unidentified peaks in the aromatic region (6.5-7.0 ppm) | Presence of hydroquinone or 4-isopropoxyphenol. | 1. Compare the chemical shifts and coupling patterns to the reference data in the table. 2. Perform a D₂O shake experiment. The disappearance of a broad peak in this region is indicative of a phenolic -OH group. |
| Unexpected signals in the aliphatic region (1.0-4.0 ppm) | Residual 2-propanol, isopropyl bromide, or solvent. | 1. Check for a doublet around 1.2 ppm and a septet around 4.0 ppm, characteristic of an isopropyl group from 2-propanol. 2. Look for signals corresponding to common laboratory solvents (see table). |
| Broad peak that is not from the main compound | Presence of water or hydroxyl groups from impurities. | 1. Perform a D₂O shake. The broad peak should disappear if it corresponds to an exchangeable proton (e.g., -OH). 2. If the peak remains, it might be due to an impurity with slow tumbling or chemical exchange. |
| Poor resolution of the septet for the methine proton | Low spectrometer field strength or sample viscosity. | 1. Use a higher field NMR spectrometer if available. 2. Ensure the sample is not too concentrated. Diluting the sample may improve resolution. |
Data Presentation: NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and potential impurities.
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.83 | s | 117.4 |
| Aromatic C-O | - | - | 153.1 |
| -CH(CH₃)₂ | 4.45 | sept | 70.1 |
| -CH(CH₃)₂ | 1.32 | d | 22.2 |
Note: Chemical shifts are typically referenced to TMS at 0 ppm and can vary slightly depending on the solvent used.
Table 2: ¹H and ¹³C NMR Chemical Shifts of Potential Impurities
| Compound | Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Hydroquinone | Aromatic C-H | ~6.7 | s | ~116 |
| Aromatic C-OH | - | - | ~150 | |
| -OH | variable, broad | s | - | |
| 4-Isopropoxyphenol | Aromatic C-H (adjacent to -O-iPr) | ~6.8 | d | ~117 |
| Aromatic C-H (adjacent to -OH) | ~6.7 | d | ~116 | |
| Aromatic C-O-iPr | - | - | ~152 | |
| Aromatic C-OH | - | - | ~150 | |
| -CH(CH₃)₂ | ~4.5 | sept | ~70 | |
| -CH(CH₃)₂ | ~1.3 | d | ~22 | |
| -OH | variable, broad | s | - | |
| 2-Propanol | -CH(OH)- | ~4.0 | sept | ~64 |
| -CH₃ | ~1.2 | d | ~25 | |
| -OH | variable, broad | s | - | |
| Isopropyl Bromide | -CH(Br)- | ~4.2 | sept | ~45 |
| -CH₃ | ~1.7 | d | ~28 | |
| Acetone (solvent) | -CH₃ | ~2.17 | s | ~30.9 |
| Diethyl Ether (solvent) | -O-CH₂- | ~3.48 | q | ~66 |
| -CH₃ | ~1.21 | t | ~15 |
Experimental Protocols
Protocol for NMR Sample Preparation
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Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
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Internal Standard (Optional for qNMR): If quantitative analysis is required, add a known amount of a suitable internal standard to the NMR tube.
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Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.
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Data Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For identifying low-level impurities, a higher number of scans may be necessary to improve the signal-to-noise ratio.
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound by NMR.
Caption: Williamson ether synthesis pathway for this compound.
Technical Support Center: Synthesis of 1,4-Diisopropoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-diisopropoxybenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of hydroquinone with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are hydroquinone, an isopropyl halide (2-bromopropane is commonly used), a base to deprotonate the hydroquinone, and a suitable solvent.
Q3: What is the role of the base in this reaction?
A3: The base is crucial for deprotonating the hydroxyl groups of hydroquinone to form the more nucleophilic phenoxide ions. These phenoxide ions then react with the isopropyl halide to form the ether linkages.
Q4: Can I use isopropyl alcohol directly instead of an isopropyl halide?
A4: While technically possible under certain catalytic conditions at high temperatures, the direct use of isopropyl alcohol is less common for this specific synthesis in a standard laboratory setting. The Williamson ether synthesis using an isopropyl halide is generally more straightforward and predictable.
Q5: What is phase-transfer catalysis and can it be used for this synthesis?
A5: Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (in this case, the hydroquinone dianion) across the phase boundary to react with the other reactant (the isopropyl halide). PTC can significantly improve the reaction rate and yield of this compound synthesis, often allowing for milder reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Base | Use a fresh, high-quality base. Ensure anhydrous conditions if using a moisture-sensitive base like sodium hydride (NaH). |
| Insufficient Base | Use at least two equivalents of base to ensure complete deprotonation of both hydroxyl groups on the hydroquinone. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Typical temperatures range from 50-100 °C.[1] |
| Poor Quality Alkylating Agent | Use a pure, fresh bottle of 2-bromopropane or distill it before use. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using water-sensitive bases like NaH. Water can quench the base and hydrolyze the alkyl halide.[1] |
| Suboptimal Solvent | Polar aprotic solvents like DMF or acetonitrile are generally preferred as they promote S(_N)2 reactions.[2] |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Elimination Reaction | 2-Bromopropane is a secondary halide and can undergo an E2 elimination reaction in the presence of a strong, bulky base, forming propene. Use a less sterically hindered base. Running the reaction at a lower temperature can also favor the S(_N)2 substitution over elimination. |
| Mono-alkylation Product | Incomplete reaction can lead to the formation of 4-isopropoxyphenol. To favor di-alkylation, use a slight excess of the isopropyl halide and ensure sufficient reaction time. |
| C-Alkylation | Although less common, C-alkylation of the aromatic ring can occur under certain conditions. Using a less polar solvent may help to minimize this side reaction. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Byproducts | If using column chromatography, optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation. |
| Product is an Oil | If the product is an oil at room temperature due to impurities, try to induce crystallization by cooling, scratching the flask, or adding a seed crystal. If crystallization fails, column chromatography is the recommended purification method. |
| Incomplete Removal of Base | During the workup, ensure thorough washing with water to remove any residual base, which can interfere with purification and subsequent reactions. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on standard Williamson ether synthesis conditions. Optimization may be required.
Materials:
-
Hydroquinone
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
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Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
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Addition of Alkylating Agent: Add 2-bromopropane (2.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.
-
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Aryl Ethers in Williamson Ether Synthesis (General Trends)
| Base | Solvent | General Yield Trend | Notes |
| K₂CO₃ | Acetone | Moderate to Good | A common and effective combination for alkylating phenols. |
| NaOH | Ethanol | Moderate | A strong base that can be effective, but care must be taken to control stoichiometry. |
| NaH | THF/DMF | Good to Excellent | A very strong, non-nucleophilic base that often gives high yields, but requires strictly anhydrous conditions. |
| Cs₂CO₃ | Acetonitrile | Good to Excellent | A milder and often more effective base than K₂CO₃, but more expensive. |
Note: This table represents general trends in Williamson ether synthesis. Actual yields for this compound synthesis will vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Williamson Ether Synthesis of Aromatic Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the base selection for the Williamson ether synthesis of aromatic ethers.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate base for the Williamson ether synthesis of my specific aromatic ether?
The selection of a suitable base is critical and primarily depends on the acidity of the phenolic starting material. The base must be strong enough to deprotonate the phenol to form the corresponding phenoxide, which is a potent nucleophile. A general rule of thumb is to choose a base whose conjugate acid has a pKa value at least 2-3 units higher than the pKa of the phenol.
For a more quantitative approach, refer to the table below, which compares the pKa values of various substituted phenols with the pKa of the conjugate acids of commonly used bases.
Q2: What are the most common bases used for the Williamson ether synthesis with phenols?
Commonly used bases range from relatively weak inorganic carbonates to strong metal hydrides. The choice depends on the reactivity of the specific phenol:
-
For most standard phenols (pKa ≈ 10): Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are a good starting point as they are milder and can minimize side reactions.[1]
-
For less acidic or sterically hindered phenols: A stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be necessary to ensure complete deprotonation.[2][3][4]
-
For particularly unreactive phenols or when using less reactive alkylating agents: Very strong bases like sodium hydride (NaH) or potassium hydride (KH) can be employed. However, these are highly reactive and moisture-sensitive, requiring anhydrous reaction conditions.[5][6]
Q3: Can the choice of base influence the selectivity between O-alkylation and C-alkylation?
Yes, while O-alkylation is generally favored in the Williamson ether synthesis of phenols, C-alkylation can occur as a competing side reaction, as the phenoxide ion is an ambident nucleophile.[7][8] While solvent choice plays a more significant role (protic solvents can favor C-alkylation), the reaction conditions influenced by the base can have an effect. Using a base that ensures rapid and complete formation of the phenoxide in a polar aprotic solvent generally favors O-alkylation.
Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), is used to facilitate the reaction between reactants in two different phases (e.g., a solid or aqueous phase containing the phenoxide and an organic phase containing the alkyl halide).[7][9] The PTC transports the phenoxide anion from the solid/aqueous phase to the organic phase, where it can react with the alkyl halide.[10] The use of a PTC can increase the reaction rate and allow for the use of milder reaction conditions and less expensive inorganic bases.[4][7][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No reaction or low yield of the desired ether | Incomplete deprotonation of the phenol: The chosen base may be too weak to deprotonate the phenol effectively. | - Select a stronger base: Refer to the pKa table to choose a base with a conjugate acid pKa significantly higher than your phenol's pKa. For example, if K₂CO₃ is ineffective, consider using NaOH or NaH. - Ensure anhydrous conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are thoroughly dried, as water will quench the base. |
| Poor reactivity of the alkylating agent: The alkyl halide may be unreactive (e.g., an alkyl chloride). | - Use a more reactive alkylating agent: Alkyl iodides are the most reactive, followed by bromides and then chlorides. - Add a catalytic amount of sodium or potassium iodide: This will perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide. | |
| Formation of an alkene byproduct | Elimination (E2) reaction is competing with substitution (SN2): This is common when using secondary or tertiary alkyl halides. | - Use a primary alkyl halide: The Williamson ether synthesis works best with methyl and primary alkyl halides to minimize elimination.[5][6] - Use milder reaction conditions: Lowering the reaction temperature can sometimes favor substitution over elimination. |
| Formation of a C-alkylated byproduct | The phenoxide is reacting at a carbon of the aromatic ring instead of the oxygen. | - Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile favor O-alkylation. Protic solvents (e.g., water, ethanol) can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic and thus favoring C-alkylation.[8] |
Quantitative Data
Table 1: pKa Values of Substituted Phenols and Conjugate Acids of Common Bases
This table provides a guide for selecting a base that is sufficiently strong to deprotonate a given phenol.
| Phenol | pKa | Base | Conjugate Acid | pKa of Conjugate Acid |
| 4-Nitrophenol | 7.2 | Sodium Bicarbonate (NaHCO₃) | H₂CO₃ | 6.4 |
| 2-Nitrophenol | 7.2 | Sodium Carbonate (Na₂CO₃) | HCO₃⁻ | 10.3 |
| 2-Fluorophenol | 8.7 | Potassium Carbonate (K₂CO₃) | HCO₃⁻ | 10.3 |
| 3-Fluorophenol | 9.3 | Sodium Hydroxide (NaOH) | H₂O | 15.7 |
| 4-Fluorophenol | 9.9 | Potassium Hydroxide (KOH) | H₂O | 15.7 |
| Phenol | 10.0 | Sodium Ethoxide (NaOEt) | Ethanol | 16.0 |
| 4-Methylphenol | 10.3 | Sodium tert-Butoxide (NaOt-Bu) | tert-Butanol | 18.0 |
| 4-Methoxyphenol | 10.4 | Sodium Hydride (NaH) | H₂ | 35 |
| Cyclohexanol | 16.0 | Sodium Amide (NaNH₂) | NH₃ | 38 |
Note: pKa values can vary slightly depending on the solvent and temperature. The values presented here are approximate and intended for comparative purposes.[11][12][13][14][15]
Experimental Protocols
General Protocol for the Synthesis of an Aromatic Ether (e.g., Anisole)
This protocol describes the synthesis of anisole from phenol and methyl iodide using sodium hydroxide as the base.[2][3][16][17][18]
Materials:
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Phenol
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Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent such as methanol or water.
-
Add a solution of sodium hydroxide (1.0 - 1.1 eq) in water to the flask. Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the sodium phenoxide.
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Alkylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (1.0 - 1.2 eq) to the flask.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux for 1-3 hours to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude anisole can be purified by distillation.
Visualizations
Caption: A workflow diagram for selecting a suitable base in Williamson ether synthesis.
Caption: Competing pathways of O- versus C-alkylation of a phenoxide ion.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Give three methods of preparation of anisole. - askIITians [askiitians.com]
- 3. Explain the preparation of anisole by Williamson's ether synthesis | Filo [askfilo.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. researchgate.net [researchgate.net]
- 11. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome – Organic Chemistry I [kpu.pressbooks.pub]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.ucla.edu [chem.ucla.edu]
- 16. Describe two ways to prepare anisole from benzene. | Study Prep in Pearson+ [pearson.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. youtube.com [youtube.com]
preventing O-alkylation vs C-alkylation in phenoxide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with O- versus C-alkylation of phenoxides.
Troubleshooting Guides & FAQs
Issue: My phenoxide alkylation is yielding the C-alkylated product instead of the desired O-alkylated ether.
Question 1: I am getting predominantly C-alkylation. How can I favor the formation of the O-alkylated product?
Answer:
The selectivity between O- and C-alkylation of phenoxides is influenced by several factors.[1][2][3] To favor O-alkylation, consider the following adjustments to your reaction conditions:
-
Solvent Choice: The solvent plays a critical role in determining the reaction's outcome.[4] Protic solvents, such as water or alcohols (e.g., trifluoroethanol), can form hydrogen bonds with the phenoxide oxygen.[4] This solvation shields the oxygen atom, making the carbon atoms of the ring more accessible for alkylation.[4] To promote O-alkylation, switch to a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[4] These solvents do not solvate the phenoxide oxygen as strongly, leaving it more available to act as a nucleophile.
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction pathway. Loosely associated "free" phenoxide ions, often favored in the presence of polar aprotic solvents, tend to undergo O-alkylation. Tightly bound ion pairs can favor C-alkylation. Using a larger, softer cation like cesium or potassium over smaller, harder cations like lithium or sodium can sometimes promote O-alkylation.
-
Alkylating Agent: The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide.[5][6][7] The phenoxide oxygen is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer." Hard electrophiles will preferentially react with the hard oxygen center, leading to O-alkylation. Soft electrophiles will favor reaction at the soft carbon centers, resulting in C-alkylation.
-
To favor O-alkylation: Use "harder" alkylating agents. Alkyl halides with more electronegative leaving groups (e.g., alkyl chlorides or tosylates) are considered harder than those with less electronegative leaving groups (e.g., alkyl iodides). Alkyl sulfates are also effective for O-alkylation.
-
To favor C-alkylation: Use "softer" alkylating agents like alkyl iodides.
-
-
Temperature: O-alkylation is often the kinetically favored product, meaning it has a lower activation energy and forms faster.[8][9] C-alkylation, on the other hand, can be the thermodynamically more stable product. Running the reaction at lower temperatures will generally favor the kinetic product (O-alkylation). Conversely, higher temperatures can allow the reaction to reach equilibrium, potentially favoring the thermodynamic product (C-alkylation).[10][11]
Question 2: My reaction is giving me a mixture of O- and C-alkylated products. How can I improve the selectivity for O-alkylation?
Answer:
Obtaining a mixture of products is a common issue. To enhance selectivity for O-alkylation, a combination of the strategies mentioned above is often most effective.
-
Optimize Solvent and Counter-ion: Ensure you are using a dry, polar aprotic solvent (e.g., DMF or DMSO). Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a two-phase system (e.g., dichloromethane/water with a base). This can help generate a "naked," highly reactive phenoxide anion in the organic phase, which predominantly undergoes O-alkylation.
-
Choose the Right Alkylating Agent: If you are using an alkyl iodide, switching to an alkyl bromide, chloride, or even a tosylate can significantly increase the O-/C-alkylation ratio.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and monitor the reaction progress.
Question 3: I am trying to achieve C-alkylation, but I am primarily getting the O-alkylated product. What should I do?
Answer:
To favor C-alkylation, you will want to implement the opposite strategies to those that favor O-alkylation.
-
Solvent: Use a protic solvent like water, ethanol, or trifluoroethanol.[4] These solvents will solvate the phenoxide oxygen, hindering its nucleophilicity and promoting attack from the carbon atoms of the ring.[4]
-
Counter-ion: Smaller, harder cations like Li⁺ or Na⁺ that form tighter ion pairs with the phenoxide oxygen can favor C-alkylation.
-
Temperature: Higher temperatures can favor the formation of the more thermodynamically stable C-alkylated product.[12]
-
Reaction Type: For certain substrates, consider a Fries rearrangement of the O-alkylated product to the C-alkylated product, which is typically carried out at high temperatures with a Lewis acid catalyst. For ortho-alkylation, processes catalyzed by aluminum phenoxide at elevated temperatures are also utilized.[13][14][15]
Data Presentation
Table 1: Effect of Solvent on the O-/C-Alkylation Ratio of 2-Naphthol with Benzyl Bromide
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) |
| Dimethylformamide (DMF) | High | Low |
| Trifluoroethanol (TFE) | Low | High |
Note: This table is a qualitative representation based on literature.[4] Quantitative yields can vary based on specific reaction conditions.
Table 2: Influence of Alkylating Agent on Alkylation Site (HSAB Principle)
| Alkylating Agent Type | Leaving Group | Hardness | Predominant Product |
| Alkyl Tosylate | -OTs | Hard | O-Alkylation |
| Alkyl Chloride | -Cl | Hard | O-Alkylation |
| Alkyl Bromide | -Br | Borderline/Soft | Mixture/C-Alkylation |
| Alkyl Iodide | -I | Soft | C-Alkylation |
Experimental Protocols
Protocol 1: General Procedure for Preferential O-Alkylation of a Phenol
-
Materials: Phenol, sodium hydride (NaH) or potassium carbonate (K₂CO₃), dry dimethylformamide (DMF), alkyl halide (e.g., benzyl bromide).
-
Procedure: a. To a solution of the phenol (1.0 eq) in dry DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide. c. Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). e. Quench the reaction by the slow addition of water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Preferential C-Alkylation of a Phenol
-
Materials: Phenol, sodium hydroxide (NaOH), trifluoroethanol (TFE), alkyl halide (e.g., allyl iodide).
-
Procedure: a. Dissolve the phenol (1.0 eq) and sodium hydroxide (1.1 eq) in trifluoroethanol. b. Stir the mixture at room temperature to form the sodium phenoxide. c. Add the alkyl halide (1.1 eq) to the solution. d. Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. e. After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl). f. Remove the solvent under reduced pressure. g. Extract the product with an organic solvent. h. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. i. Purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing O- vs. C-alkylation selectivity.
Caption: Troubleshooting workflow for phenoxide alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. HSAB theory - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jackwestin.com [jackwestin.com]
- 10. benchchem.com [benchchem.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 14. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 15. US3766276A - Phenol alkylation process - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,4-Diisopropoxybenzene
This technical support center provides detailed guidance on the workup procedure for the synthesis of 1,4-diisopropoxybenzene, a common Williamson ether synthesis reaction. It is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol outlines the synthesis of this compound from hydroquinone and 2-bromopropane.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Hydroquinone | 110.11 | 5.51 g | 0.05 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 |
| 2-Bromopropane | 123.00 | 14.76 g (10.9 mL) | 0.12 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Diethyl Ether | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 50 mL | - |
| Brine (Saturated NaCl Solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with nitrogen.
-
Addition of Reagents: Anhydrous THF (100 mL) and hydroquinone (5.51 g, 0.05 mol) are added to the flask. The mixture is stirred until the hydroquinone is partially dissolved.
-
Deprotonation: Sodium hydride (4.40 g of 60% dispersion, 0.11 mol) is carefully added in portions to the stirred suspension at room temperature. The reaction mixture is then heated to reflux for 1 hour to ensure complete formation of the disodium salt of hydroquinone. Hydrogen gas will be evolved during this step.
-
Alkylation: After cooling the mixture to room temperature, 2-bromopropane (14.76 g, 0.12 mol) dissolved in 50 mL of anhydrous THF is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature. Excess sodium hydride is carefully quenched by the slow, dropwise addition of water (20 mL).
-
Workup: The reaction mixture is transferred to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. The layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed successively with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).[2][3]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford this compound as a white solid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup procedure for this compound synthesis in a question-and-answer format.
Q1: After adding water to quench the reaction, a persistent emulsion formed in the separatory funnel. How can I break it?
A1: Emulsion formation is common when quenching reactions containing finely divided solids. To break the emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[3]
-
If the emulsion persists, filter the entire mixture through a pad of Celite. This can help to remove particulate matter that may be stabilizing the emulsion.[1]
-
Allow the separatory funnel to stand undisturbed for an extended period (e.g., overnight) to allow the layers to separate.
Q2: My final product is a brown oil instead of a white solid. What could be the cause and how can I purify it?
A2: A brown, oily product suggests the presence of impurities. Potential causes include:
-
Incomplete reaction: Unreacted starting materials or mono-alkylated product can result in an oily product.
-
Side reactions: At higher temperatures, elimination reactions of 2-bromopropane can lead to the formation of propene and subsequent polymerization or other side products.
-
Oxidation: Hydroquinone and its derivatives can be susceptible to air oxidation, leading to colored impurities.
To purify the product:
-
Column Chromatography: Flash column chromatography on silica gel using a non-polar eluent (e.g., hexane/ethyl acetate mixture) is an effective method to separate the desired product from polar impurities.[2]
-
Recrystallization: If the product is mostly pure, recrystallization from a suitable solvent like ethanol or methanol can yield a crystalline solid.[5]
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can help to remove colored impurities. The charcoal is then removed by filtration through Celite.[5]
Q3: The yield of my product is very low. What are the possible reasons?
A3: Low yields can be attributed to several factors:
-
Inefficient Deprotonation: The sodium hydride used may have been old or improperly handled, leading to incomplete deprotonation of hydroquinone. Ensure that the NaH is fresh and the reaction is carried out under strictly anhydrous conditions.
-
Loss of 2-Bromopropane: 2-Bromopropane is volatile (boiling point: 59 °C). If the reflux condenser is not efficient, the alkylating agent may be lost from the reaction mixture.
-
Sub-optimal Reaction Time: The Williamson ether synthesis can be slow. Ensure the reaction has gone to completion by monitoring with TLC.[1]
-
Inefficient Extraction: Ensure thorough extraction of the aqueous layer to recover all the product. Perform multiple extractions with smaller volumes of solvent.[3]
Frequently Asked Questions (FAQs)
Q: Why is it important to use anhydrous THF for this reaction?
A: Sodium hydride is a strong base that reacts violently with water to produce hydrogen gas and sodium hydroxide. The presence of water will consume the sodium hydride, preventing the complete deprotonation of hydroquinone and significantly reducing the yield of the desired ether.
Q: What is the purpose of washing the organic layer with 1 M HCl?
A: The wash with dilute hydrochloric acid is to neutralize any remaining sodium hydroxide that may have formed during the quenching of excess sodium hydride. This ensures that the final product is not contaminated with basic residues.
Q: Why is a final wash with brine performed?
A: Washing the organic layer with a saturated solution of sodium chloride (brine) helps to remove the majority of dissolved water from the organic phase before drying with a solid drying agent like magnesium sulfate.[6] This makes the final drying step more efficient.
Q: Can I use other alkylating agents besides 2-bromopropane?
A: Yes, other isopropyl halides such as 2-iodopropane can be used. 2-Iodopropane is more reactive than 2-bromopropane and may lead to shorter reaction times. However, it is also more expensive and less stable. Alkyl tosylates or mesylates can also be effective alkylating agents for this synthesis.[7][8]
Experimental Workup Workflow
Caption: Workflow for the workup and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Characterization of 1,4-Dialkoxybenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization methods for 1,4-diisopropoxybenzene and its structural analogs. Due to the limited availability of experimental data for this compound, this document focuses on a comparative analysis with closely related and well-characterized dialkoxybenzenes: 1,4-dimethoxybenzene, 1,4-diethoxybenzene, and 1,4-di-n-propoxybenzene. These compounds serve as valuable alternatives and reference points for researchers working with substituted aromatic ethers.
The guide details common spectroscopic techniques for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these methods are provided to assist in the design and execution of analytical studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,4-dimethoxybenzene, 1,4-diethoxybenzene, and 1,4-di-n-propoxybenzene. This information is crucial for the identification and differentiation of these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,4-Dimethoxybenzene | CDCl₃ | 6.84 | s | 4H | Ar-H |
| 3.76 | s | 6H | -OCH₃ | ||
| 1,4-Diethoxybenzene | CDCl₃ | 6.82 | s | 4H | Ar-H |
| 3.98 | q | 4H | -OCH₂CH₃ | ||
| 1.39 | t | 6H | -OCH₂CH₃ | ||
| 1,4-di-n-propoxybenzene [1] | CDCl₃ | 6.83 | s | 4H | Ar-H |
| 3.88 | t | 4H | -OCH₂CH₂CH₃ | ||
| 1.78 | sextet | 4H | -OCH₂CH₂CH₃ | ||
| 1.02 | t | 6H | -OCH₂CH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 1,4-Dimethoxybenzene | CDCl₃ | 153.5 | Ar-C-O |
| 114.6 | Ar-C-H | ||
| 55.6 | -OCH₃ | ||
| 1,4-Diethoxybenzene | CDCl₃ | 152.8 | Ar-C-O |
| 115.3 | Ar-C-H | ||
| 63.8 | -OCH₂CH₃ | ||
| 15.0 | -OCH₂CH₃ | ||
| 1,4-di-n-propoxybenzene [2] | CDCl₃ | 153.1 | Ar-C-O |
| 115.4 | Ar-C-H | ||
| 70.0 | -OCH₂CH₂CH₃ | ||
| 22.8 | -OCH₂CH₂CH₃ | ||
| 10.6 | -OCH₂CH₂CH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Major Absorption Bands (cm⁻¹) | Assignment |
| 1,4-Dimethoxybenzene | 2950-2850, 1510, 1240, 1040, 830 | C-H (aliphatic), C=C (aromatic), C-O (ether), C-H (p-substituted bend) |
| 1,4-Diethoxybenzene | 2980-2870, 1510, 1240, 1050, 830 | C-H (aliphatic), C=C (aromatic), C-O (ether), C-H (p-substituted bend) |
| 1,4-di-n-propoxybenzene [3] | 2960-2870, 1510, 1240, 1050, 830 | C-H (aliphatic), C=C (aromatic), C-O (ether), C-H (p-substituted bend) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 1,4-Dimethoxybenzene | 138 | 123, 108, 95, 77 |
| 1,4-Diethoxybenzene | 166 | 138, 110, 81, 65 |
| 1,4-di-n-propoxybenzene | 194 | 152, 124, 110, 81, 65 |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required.
-
Typical parameters include a 45-90° pulse angle and a relaxation delay of 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol.
-
ATR-FTIR: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to identify functional groups. The C-O stretching of ethers typically appears in the 1000-1300 cm⁻¹ region.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and identify them based on their mass-to-charge ratio.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for aromatic compounds.
-
Injector: Set the injector temperature to 250-280 °C.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions.
-
Scan Range: A mass range of 40-400 m/z is typically sufficient for these compounds.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular weight from the molecular ion and identify characteristic fragment ions.
Visualizations
The following diagrams illustrate the general workflows for the characterization techniques described.
Caption: General workflows for NMR, FTIR, and GC-MS characterization.
Caption: Relationship between compound, characterization methods, and data.
References
- 1. 1,4-DI-N-PROPOXYBENZENE(3898-41-7) 1H NMR [m.chemicalbook.com]
- 2. 1,4-DI-N-PROPOXYBENZENE(3898-41-7) 13C NMR spectrum [chemicalbook.com]
- 3. 1,4-DI-N-PROPOXYBENZENE(3898-41-7) IR Spectrum [chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. readchemistry.com [readchemistry.com]
A Comparative Guide to Analytical Techniques for Determining the Purity of 1,4-Diisopropoxybenzene
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This guide provides a comprehensive comparison of key analytical techniques for determining the purity of 1,4-diisopropoxybenzene, a significant intermediate in various synthetic processes. The following sections detail the experimental protocols, present comparative performance data, and discuss the advantages and limitations of each method to aid in selecting the most appropriate technique for a given application.
Comparison of Key Analytical Methods
The choice of an analytical technique for purity determination depends on several factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. This guide focuses on the most commonly employed and effective methods for analyzing aromatic ethers like this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Typical Stationary Phase | Non-polar (e.g., DB-5ms) or mid-polar (e.g., HP-INNOWAX) capillary column. | Reverse-phase (e.g., C18) or normal-phase (e.g., silica) column. | Not applicable. |
| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen). | A mixture of solvents (e.g., Acetonitrile, Water). | Deuterated solvent (e.g., CDCl3, DMSO-d6). |
| Detection Method | Flame Ionization Detector (FID). | Ultraviolet (UV) Detector. | Nuclear Magnetic Resonance Detector. |
| Key Advantages | High resolution for volatile impurities, robust, and widely available.[3] | Suitable for a wide range of non-volatile and thermally labile impurities. | Primary analytical method, does not require a reference standard of the analyte for quantification, provides structural information.[4][5][6] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires that impurities have a UV chromophore for detection. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
| Estimated Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Estimated Limit of Quantitation (LOQ) | ~0.03% | ~0.05% | ~0.3% |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.999 |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and available instrumentation.
Gas Chromatography (GC-FID) Method
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Autosampler.
Reagents:
-
Helium (carrier gas), high purity.
-
Hydrogen (for FID), high purity.
-
Air (for FID), high purity.
-
This compound sample.
-
Suitable solvent (e.g., Dichloromethane or Acetone), HPLC grade.
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent to prepare a stock solution. Further dilute to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the prepared sample solution into the GC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Autosampler.
Reagents:
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a stock solution. Further dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).
-
Start with 60% A, hold for 2 minutes.
-
Increase to 95% A over 10 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 60% A over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample solution into the HPLC system. Purity is calculated based on the area percentage of the this compound peak.
Quantitative NMR (qNMR) Method
Objective: To determine the absolute purity of this compound without a specific reference standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated Chloroform (CDCl3) with 0.05% Tetramethylsilane (TMS).
-
Internal Standard (IS), e.g., Maleic Anhydride or 1,4-Dinitrobenzene.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl3.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.[4]
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte (e.g., the aromatic protons of this compound) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Visualizing the Analytical Workflow
The selection and implementation of an analytical technique for purity determination follows a logical workflow. The following diagram illustrates the decision-making process and the steps involved in each analytical approach.
Caption: Workflow for selecting and implementing an analytical method for purity determination.
Complementary and Alternative Techniques
While GC, HPLC, and qNMR are the primary quantitative methods, other techniques can provide valuable complementary information.
-
Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities.[7][8] By providing mass-to-charge ratio information, MS can help elucidate the structures of by-products and degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique that is excellent for confirming the identity of this compound by identifying its characteristic functional groups.[9][10][11] The presence of unexpected peaks in the FTIR spectrum can indicate the presence of impurities with different functional groups. For 1,4-disubstituted benzene, a characteristic C-H bending vibration is expected in the 790-830 cm⁻¹ region.[12]
Conclusion
The determination of the purity of this compound can be effectively achieved using a variety of analytical techniques. Gas Chromatography is well-suited for the analysis of volatile impurities, while High-Performance Liquid Chromatography is ideal for non-volatile or thermally sensitive compounds. For an absolute and highly accurate purity assessment without the need for a specific reference standard, Quantitative NMR is the method of choice. A comprehensive purity profile is often best achieved by a combination of these techniques, with Mass Spectrometry and FTIR Spectroscopy providing valuable structural information for impurity identification and confirmation of the bulk material's identity. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis and the nature of the potential impurities.
References
- 1. lcms.cz [lcms.cz]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alpaipars.com [alpaipars.com]
- 6. govst.edu [govst.edu]
- 7. hpst.cz [hpst.cz]
- 8. almacgroup.com [almacgroup.com]
- 9. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 10. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
- 12. instanano.com [instanano.com]
A Comparative Guide to 1,4-Diisopropoxybenzene and 1,4-Dimethoxybenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 1,4-diisopropoxybenzene and 1,4-dimethoxybenzene, two aromatic ethers with applications in organic synthesis, polymer chemistry, and the fragrance industry. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance and characteristics of these compounds, supported by experimental data and detailed methodologies.
Physicochemical Properties
The selection of a reagent or solvent in a chemical process is fundamentally guided by its physical and chemical properties. 1,4-Dimethoxybenzene is a white crystalline solid at room temperature, while this compound is a liquid. This difference in physical state has significant implications for handling, storage, and application. The bulkier isopropyl groups in this compound lead to a higher molecular weight, boiling point, and a lower melting point compared to its methoxy counterpart.
| Property | This compound | 1,4-Dimethoxybenzene |
| Molecular Formula | C₁₂H₁₈O₂ | C₈H₁₀O₂ |
| Molecular Weight | 194.27 g/mol | 138.16 g/mol [1] |
| Appearance | Colorless liquid | White crystalline solid[1] |
| Melting Point | Not specified | 54-56 °C[1] |
| Boiling Point | 245-246 °C | 212.6 °C[1] |
| Density | 0.96 g/cm³ | 1.035 g/cm³[1] |
| Solubility | Insoluble in water; soluble in organic solvents | Slightly soluble in water; very soluble in ether and benzene[1] |
| CAS Number | 7495-78-5[2] | 150-78-7[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of organic compounds. The following tables summarize the key spectroscopic data for this compound and 1,4-dimethoxybenzene.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| This compound | ~1.3 | Doublet | 12H | -CH(CH₃ )₂ |
| ~4.4 | Septet | 2H | -OC H(CH₃)₂ | |
| ~6.8 | Singlet | 4H | Aromatic protons | |
| 1,4-Dimethoxybenzene | 3.76 | Singlet | 6H | -OCH₃ |
| 6.83 | Singlet | 4H | Aromatic protons |
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ) | Assignment |
| This compound | ~22 | -CH(C H₃)₂ |
| ~70 | -OC H(CH₃)₂ | |
| ~117 | Aromatic C-H | |
| ~152 | Aromatic C-O | |
| 1,4-Dimethoxybenzene | 55.6 | -OC H₃ |
| 114.1 | Aromatic C-H | |
| 153.4 | Aromatic C-O |
Infrared (IR) Spectroscopy
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | ~2970-2870 | C-H stretch (aliphatic) |
| ~1510 | C=C stretch (aromatic) | |
| ~1230 | C-O stretch (ether) | |
| 1,4-Dimethoxybenzene | ~2950-2830 | C-H stretch (aliphatic) |
| ~1510 | C=C stretch (aromatic) | |
| ~1240 | C-O stretch (ether) |
Applications and Performance
Both this compound and 1,4-dimethoxybenzene serve as valuable intermediates and additives in various industrial applications.
Organic Synthesis
In organic synthesis, both compounds can act as electron-rich aromatic substrates for electrophilic substitution reactions. The ether groups are activating and ortho-, para-directing. However, the steric hindrance from the isopropyl groups in this compound can influence the regioselectivity of these reactions, potentially favoring substitution at less hindered positions or requiring more forcing reaction conditions compared to 1,4-dimethoxybenzene.
1,4-Dimethoxybenzene is also utilized as a key intermediate in the synthesis of pharmaceuticals, such as methoxamine and butaxamine.[1] Its derivatives are also found in some dye intermediates.[3]
Polymer Chemistry
In the field of polymer science, this compound is used as a chemical intermediate for the preparation of stabilizers and polymers.[4] It can also be a precursor for hydroperoxides, which act as radical initiators in polymerization processes.[4] 1,4-Dimethoxybenzene can be used as a stabilizer and polymerization inhibitor in the production of plastics and resins.[5]
Fragrance and Flavors
1,4-Dimethoxybenzene is widely used in the fragrance industry for its sweet, floral, and nutty odor.[1] It is a component of perfumes, soaps, and air fresheners, providing good scent diffusion and longevity.[5] It is also recognized as a flavor ingredient in the food industry.[3] While this compound has a characteristic odor, it is not as commonly used in fragrances as its methoxy counterpart.
Experimental Protocols
Detailed experimental protocols are essential for reproducible scientific research. Below are representative procedures for the synthesis of these two compounds.
Synthesis of 1,4-Dimethoxybenzene
Reaction: Williamson Ether Synthesis
This method involves the methylation of hydroquinone using a methylating agent in the presence of a base.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide.
-
Add a base, such as sodium hydroxide or potassium carbonate (2.2 equivalents), to the solution and stir.
-
Slowly add a methylating agent, like dimethyl sulfate or methyl iodide (2.1 equivalents), to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 1,4-dimethoxybenzene.
Synthesis of this compound
Reaction: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from hydroquinone and an isopropylating agent.
Procedure:
-
To a solution of hydroquinone (1 equivalent) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add an isopropylating agent, for example, 2-bromopropane or isopropyl iodide (2.5 equivalents), dropwise to the reaction mixture.
-
Heat the reaction to a temperature of 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude this compound can be purified by column chromatography on silica gel.
Visualizing Synthesis and Reactivity
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of the target compounds.
Caption: Comparison of reactivity in electrophilic substitution.
References
Steric Effects of Isopropoxy vs. Methoxy Groups on Benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of a methoxy group with a bulkier isopropoxy group on a benzene ring introduces significant steric hindrance that profoundly influences the molecule's reactivity and conformational preferences. This guide provides an objective comparison of the steric effects of these two alkoxy groups, supported by experimental data, to aid in the rational design of molecules in drug discovery and materials science.
Data Presentation: Spectroscopic and Reactivity Comparison
The following table summarizes key experimental data for anisole (methoxybenzene) and isopropoxybenzene, highlighting the differences attributable to the steric bulk of the isopropoxy group.
| Parameter | Methoxybenzene (Anisole) | Isopropoxybenzene | Key Differences & Interpretation |
| ¹³C NMR Chemical Shifts (ppm) | The greater steric bulk of the isopropoxy group likely leads to minor conformational changes, influencing the electronic environment of the aromatic carbons. | ||
| C-ipso (C-O) | ~159.7 | ~158.2 | |
| C-ortho | ~114.1 | ~115.8 | |
| C-meta | ~129.5 | ~129.3 | |
| C-para | ~120.7 | ~121.9 | |
| Electrophilic Aromatic Substitution: Nitration | The larger isopropoxy group sterically hinders the ortho positions, leading to a significant preference for substitution at the less hindered para position. | ||
| ortho-product yield | ~30-40% | Predicted to be significantly lower than for anisole | |
| para-product yield | ~60-70%[1] | Predicted to be the major product, significantly higher than for anisole | |
| Rotational Energy Barrier (C-O bond) | ~3.5 kcal/mol (Calculated) | Predicted to be higher than for anisole | Increased steric interactions between the isopropyl methyl groups and the ortho protons of the benzene ring are expected to raise the energy barrier for rotation around the C-O bond. |
Impact on Chemical Reactivity: Electrophilic Aromatic Substitution
The steric hindrance imposed by the isopropoxy group has a pronounced effect on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both methoxy and isopropoxy groups are activating and ortho, para-directing due to the electron-donating resonance effect of the oxygen atom. However, the larger size of the isopropoxy group significantly disfavors electrophilic attack at the ortho positions.
In the nitration of anisole, a substantial amount of the ortho-substituted product is formed.[1] In contrast, for isopropoxybenzene, the increased steric bulk of the isopropyl group is expected to dramatically decrease the yield of the ortho product, making the para product even more dominant. This is a critical consideration in synthetic chemistry when precise control over isomer distribution is required. The increased steric bulk of groups like tert-butyl has been shown to heavily favor para substitution.[2]
Conformational Effects: Rotational Barrier
The rotation of the alkoxy group around the C-O bond is also influenced by steric effects. For the methoxy group, the rotational barrier is relatively low. However, for the isopropoxy group, the presence of two methyl groups results in greater steric clashes with the hydrogen atoms at the ortho positions of the benzene ring. This is predicted to lead to a higher rotational energy barrier for isopropoxybenzene compared to anisole.
Caption: Steric hindrance from the bulkier isopropoxy group favors para-substitution.
Experimental Protocols
Competitive Nitration of Anisole and Isopropoxybenzene
Objective: To determine the relative reactivity and product distribution of anisole and isopropoxybenzene in an electrophilic aromatic nitration reaction.
Materials:
-
Anisole
-
Isopropoxybenzene
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask cooled in an ice bath, a mixture of nitric acid and sulfuric acid is prepared to form the nitrating mixture.
-
An equimolar mixture of anisole and isopropoxybenzene is dissolved in dichloromethane.
-
The nitrating mixture is added dropwise to the solution of the aromatic ethers with vigorous stirring while maintaining the temperature at 0°C.
-
The reaction is stirred for a specified time (e.g., 30 minutes) at 0°C.
-
The reaction is quenched by the addition of ice-cold water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The product mixture is analyzed by GC-MS to identify and quantify the different nitrated products of anisole and isopropoxybenzene. The relative peak areas are used to determine the ortho/para product ratios and the relative reactivity of the two substrates.
Determination of Rotational Energy Barrier by Dynamic NMR Spectroscopy
Objective: To determine the rotational energy barrier around the C-O bond for isopropoxybenzene.
Materials:
-
Isopropoxybenzene
-
Deuterated solvent (e.g., deuterated toluene or deuterated chloroform)
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
A dilute solution of isopropoxybenzene in the chosen deuterated solvent is prepared in an NMR tube.
-
¹H NMR spectra are acquired at a series of decreasing temperatures.
-
At room temperature, the rotation around the C-O bond is fast on the NMR timescale, and the two methyl groups of the isopropoxy substituent are equivalent, showing a single doublet.
-
As the temperature is lowered, the rate of rotation slows down.
-
At the coalescence temperature (Tc), the signal for the methyl protons will broaden significantly.
-
Below the coalescence temperature, the rotation becomes slow enough that the two methyl groups become diastereotopic (non-equivalent) because of the plane of the benzene ring, and they will appear as two separate doublets.
-
The rate constant (k) at the coalescence temperature can be calculated using the Eyring equation.
-
The free energy of activation (ΔG‡), which represents the rotational energy barrier, can then be calculated from the rate constant and the coalescence temperature.[3][4][5][6][7]
This guide provides a foundational understanding of the steric differences between isopropoxy and methoxy groups on a benzene ring, offering valuable insights for chemists in various fields. The provided experimental protocols can be adapted to generate further quantitative data for specific applications.
References
A Comparative Guide to the Thermal Stability of Dialkoxybenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of the three positional isomers of dialkoxybenzenes: 1,2-dialkoxybenzene (ortho), 1,3-dialkoxybenzene (meta), and 1,4-dialkoxybenzene (para). The thermal stability of these compounds is a critical parameter in various applications, including organic synthesis, materials science, and pharmaceutical development, where they may be subjected to elevated temperatures.
Introduction
Dialkoxybenzenes are a class of aromatic ethers characterized by a benzene ring substituted with two alkoxy groups. The position of these substituents significantly influences the molecule's physical and chemical properties, including its thermal stability. Understanding the relative thermal stability of these isomers is essential for process optimization, safety assessments, and predicting the degradation pathways of materials incorporating these structural motifs.
The primary mechanism for the thermal decomposition of dialkoxybenzenes at elevated temperatures is the homolytic cleavage of the methoxy C-O bond, leading to the formation of a methyl radical and a phenoxy-type radical. The energy required for this initial bond scission, known as the bond dissociation energy (BDE), is a direct indicator of the compound's thermal stability. A lower BDE corresponds to a lower temperature at which decomposition begins.
Quantitative Comparison of Thermal Stability
The following table summarizes the methoxy bond dissociation energies for the three isomers of dimethoxybenzene, which serve as the parent compounds for the broader class of dialkoxybenzenes.
| Isomer | Common Name | Structure | Methoxy Bond Dissociation Energy (kcal/mol) | Relative Thermal Stability |
| 1,2-Dimethoxybenzene | Veratrole | o-C₆H₄(OCH₃)₂ | 57.5 | Least Stable |
| 1,4-Dimethoxybenzene | Hydroquinone dimethyl ether | p-C₆H₄(OCH₃)₂ | 57.8 | Moderately Stable |
| 1,3-Dimethoxybenzene | Resorcinol dimethyl ether | m-C₆H₄(OCH₃)₂ | 60.7 | Most Stable |
Data sourced from studies on the unimolecular thermal decomposition of dimethoxybenzenes.[1]
Interpretation of Data:
The data clearly indicates that the 1,3-dimethoxybenzene (meta) isomer is the most thermally stable of the three, possessing the highest methoxy bond dissociation energy. Conversely, the 1,2-dimethoxybenzene (ortho) isomer is the least thermally stable , with the lowest BDE. The 1,4-dimethoxybenzene (para) isomer exhibits intermediate stability.
The lower stability of the ortho and para isomers can be attributed to the electronic effects of the methoxy groups. The electron-donating nature of the methoxy groups increases the electron density at the ortho and para positions, which can stabilize the resulting phenoxy radical formed upon bond cleavage through resonance. This stabilization of the radical product lowers the energy required for the initial bond homolysis. In the meta isomer, this direct resonance stabilization of the radical is not as effective, leading to a higher bond dissociation energy and greater thermal stability.[2]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique used to determine the thermal stability of materials by measuring the change in mass of a sample as it is heated at a controlled rate. A typical experimental protocol for assessing the thermal stability of dialkoxybenzene isomers is as follows:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated. A standard reference material with a known decomposition profile should be run to verify instrument performance.
-
Sample Preparation: A small, representative sample of the dialkoxybenzene isomer (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Parameters:
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Acquisition: The TGA instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability indicators:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.
-
Temperature at Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Visualizing Thermal Stability Relationships
The logical relationship of the thermal stability among the three isomers of dialkoxybenzene, based on their bond dissociation energies, can be visualized as follows:
Caption: Relative thermal stability of dialkoxybenzene isomers.
Conclusion
The thermal stability of dialkoxybenzene isomers is significantly influenced by the substitution pattern on the benzene ring. Based on methoxy bond dissociation energies, the order of thermal stability is:
1,3- (meta) > 1,4- (para) > 1,2- (ortho)
This trend is primarily governed by the electronic effects of the alkoxy substituents and their ability to stabilize the radical intermediate formed during thermal decomposition. For researchers and professionals in drug development and materials science, this understanding is crucial for selecting appropriate isomers for applications requiring thermal robustness and for predicting potential degradation pathways under thermal stress. The provided TGA protocol offers a standardized method for experimentally verifying these stability differences.
References
A Comparative Guide to the Electrochemical Properties of 1,4-Dialkoxybenzenes: A Focus on 1,4-Diisopropoxybenzene and 1,4-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 1,4-diisopropoxybenzene and its close structural analog, 1,4-dimethoxybenzene. Understanding the redox behavior of these compounds is crucial for their application in various fields, including organic synthesis, materials science, and as potential precursors in drug development. This document summarizes available experimental data, provides a detailed experimental protocol for electrochemical analysis, and visualizes the experimental workflow.
Comparison of Electrochemical Properties
| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Reversibility |
| This compound | Data not available | Expected to be quasi-reversible |
| 1,4-Dimethoxybenzene | 1.2 - 1.4 V | Reversible[1][2] |
Note on this compound: It is anticipated that the isopropoxy groups, being slightly more electron-donating than methoxy groups, may lead to a marginally lower oxidation potential for this compound compared to 1,4-dimethoxybenzene. However, without direct experimental evidence, this remains a theoretical consideration. The reversibility of the oxidation is expected to be similar to that of 1,4-dimethoxybenzene.
Experimental Protocol: Cyclic Voltammetry of 1,4-Dialkoxybenzenes
This protocol outlines a standard procedure for determining the electrochemical properties of 1,4-dialkoxybenzenes using cyclic voltammetry.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode or Platinum (Pt) electrode[1]
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode[1]
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Lithium Perchlorate (LiClO₄) in anhydrous acetonitrile[1]
-
Analyte Solution: 1-5 mM solution of the 1,4-dialkoxybenzene derivative in the electrolyte solution.
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads.
-
Inert gas: High-purity nitrogen or argon.
2. Instrumentation:
-
Potentiostat/Galvanostat with cyclic voltammetry capabilities.
3. Procedure: a. Electrode Preparation: i. Polish the working electrode with alumina slurry on a polishing pad for 2 minutes to ensure a clean and smooth surface. ii. Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile. iii. Dry the electrode completely under a stream of inert gas.
Experimental Workflow
The following diagram illustrates the key steps in a typical cyclic voltammetry experiment.
Caption: Workflow for a cyclic voltammetry experiment.
Conclusion
While direct experimental data on the electrochemical properties of this compound is currently limited, a comparative analysis with its structural analog, 1,4-dimethoxybenzene, provides valuable insights. The anodic oxidation of 1,4-dimethoxybenzene occurs at a potential of 1.2-1.4 V vs. Ag/AgCl in a reversible manner. It is hypothesized that this compound will exhibit similar electrochemical behavior, with a potentially slightly lower oxidation potential due to the electronic effects of the isopropoxy groups. The provided experimental protocol offers a robust framework for the systematic investigation and direct comparison of the electrochemical properties of these and other 1,4-dialkoxybenzene derivatives, which is essential for advancing their applications in various scientific and industrial domains.
References
A Comparative Guide to the Reactivity of 1,4-Diisopropoxybenzene in Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,4-diisopropoxybenzene in electrophilic aromatic substitution (EAS) reactions. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its close structural analog, 1,4-dimethoxybenzene, to predict and explain its reactivity. The electronic effects of the two alkoxy groups are similar, with the primary difference being the increased steric hindrance imparted by the bulkier isopropoxy groups. This guide will explore the implications of these factors on reaction rates and regioselectivity in key EAS reactions.
Understanding the Reactivity of 1,4-Dialkoxybenzenes
This compound is a highly activated aromatic system poised for electrophilic substitution. The two isopropoxy groups are strong activating groups, donating electron density to the benzene ring through resonance (+M effect), which significantly outweighs their electron-withdrawing inductive effect (-I effect). This increased electron density makes the ring highly nucleophilic and thus more reactive towards electrophiles than benzene or monosubstituted alkoxybenzenes like anisole.
The two groups work in concert to direct incoming electrophiles to the ortho positions (2, 3, 5, and 6). Since all four available positions are ortho to an activating group, the regioselectivity will be influenced by the steric bulk of both the isopropoxy groups and the incoming electrophile.
Comparative Data for Electrophilic Aromatic Substitution
The following tables summarize quantitative data for electrophilic substitution reactions on 1,4-dimethoxybenzene, which serves as a model for this compound. The expected trend for this compound would be a potential decrease in overall yield for some reactions due to steric hindrance and a possible shift in isomer distribution where applicable, although in this symmetrical system, all substitution positions are electronically equivalent.
Table 1: Nitration
| Substrate | Reagents | Product(s) | Yield (%) | Isomer Distribution | Reference |
| 1,4-Dimethoxybenzene | HNO₃, H₂SO₄, Acetic Acid | 2-Nitro-1,4-dimethoxybenzene | Moderate | Mononitration is favored under controlled conditions. Dinitration and oxidative side products can occur. | [1] |
| Anisole | HNO₃, H₂SO₄ | o-Nitroanisole, p-Nitroanisole | ~97 | ~31% ortho, ~67% para |
Note: For this compound, similar mononitration is expected. The bulky isopropoxy groups may slightly decrease the rate of reaction compared to 1,4-dimethoxybenzene.
Table 2: Halogenation (Bromination)
| Substrate | Reagents | Product(s) | Yield (%) | Isomer Distribution | Reference |
| 1,4-Dimethoxybenzene | NaBr, Oxone® (solid state) | 2,5-Dibromo-1,4-dimethoxybenzene | Not specified | Dibromination occurs readily. | [2] |
| 1,4-Dimethoxybenzene | NBS, H₂SO₄ (catalytic), THF/H₂O | Oxidative demethylation to quinone, with potential for bromination. | Up to 98% (quinone) | Reaction conditions can be tuned to favor oxidation or bromination. | [3] |
| Anisole | Br₂ in CS₂ | p-Bromoanisole | ~90 | Predominantly para |
Note: this compound is expected to undergo bromination readily at the 2 and 5 positions.
Table 3: Friedel-Crafts Acylation & Alkylation
| Substrate | Reagents | Product(s) | Yield (%) | Isomer Distribution | Reference |
| 1,4-Dimethoxybenzene (Alkylation) | t-Butyl alcohol, H₂SO₄, Acetic Acid | 1,4-Di-t-butyl-2,5-dimethoxybenzene | 78 | Disubstitution is favored. | [4] |
| Anisole (Acylation) | Acetyl chloride, AlCl₃ | p-Methoxyacetophenone | >90 | Predominantly para | [5] |
Note: Friedel-Crafts acylation of this compound is expected to yield the 2-acyl derivative. The steric hindrance of the isopropoxy groups might necessitate harsher reaction conditions compared to anisole.
Table 4: Formylation (Vilsmeier-Haack Reaction)
| Substrate | Reagents | Product(s) | Yield (%) | Isomer Distribution | Reference |
| 1,4-Dimethoxybenzene | N-methylformanilide, POCl₃ | 2,5-Dimethoxybenzaldehyde | 16 | - | [6] |
| 1,4-Dimethoxybenzene | DMF, POCl₃ | No reaction or very low yield | ~0 | - | [6] |
Note: The Vilsmeier-Haack reaction is generally challenging for 1,4-dialkoxybenzenes. Alternative formylation methods may be more effective for this compound.
Signaling Pathways and Experimental Workflows
Logical Relationship of Substituent Effects
The following diagram illustrates the electronic and steric effects influencing the reactivity of this compound.
Caption: Electronic and steric effects of isopropoxy groups on the benzene ring.
General Experimental Workflow for Electrophilic Aromatic Substitution
This diagram outlines a typical workflow for performing and analyzing an electrophilic aromatic substitution reaction on a dialkoxybenzene substrate.
Caption: A generalized workflow for electrophilic aromatic substitution experiments.
Experimental Protocols
The following are representative protocols for key electrophilic substitution reactions, adapted for a highly activated substrate like this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Nitration of this compound (Adapted from[1])
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in glacial acetic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture over crushed ice and extract with dichloromethane.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Bromination of this compound (Adapted from[2])
Materials:
-
This compound
-
Sodium Bromide (NaBr)
-
Oxone® (Potassium peroxymonosulfate)
-
95% Ethanol
Procedure:
-
In a mortar, combine this compound and sodium bromide.
-
Add Oxone® to the mixture and grind with a pestle for approximately 15 minutes until a uniform waxy texture is achieved. The mixture may develop an orange-brown color.
-
Wash the solid mixture in the mortar with water while continuing to grind.
-
Collect the solid product by vacuum filtration on a fritted funnel.
-
Recrystallize the crude product from 95% ethanol to yield the dibrominated product.
Friedel-Crafts Acylation of this compound (Adapted from[5])
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane
-
Concentrated Hydrochloric Acid
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension in an ice-water bath.
-
Slowly add acetyl chloride dropwise to the stirred suspension.
-
After the addition of acetyl chloride, add a solution of this compound in anhydrous dichloromethane dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Vilsmeier-Haack Formylation of this compound (Adapted from[6])
Materials:
-
This compound
-
N-methylformanilide (or DMF, though less effective)
-
Phosphorus Oxychloride (POCl₃)
-
Anhydrous 1,2-Dichloroethane
-
Sodium Acetate solution
-
Diethyl Ether
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N-methylformanilide to form the Vilsmeier reagent.
-
To a separate flask, dissolve this compound in anhydrous 1,2-dichloroethane.
-
Slowly add the prepared Vilsmeier reagent to the solution of this compound at 0°C.
-
Allow the reaction to warm to room temperature and then heat at reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into a cold aqueous solution of sodium acetate.
-
Stir for 30 minutes to hydrolyze the iminium salt intermediate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, remove the solvent under reduced pressure, and purify the resulting aldehyde by column chromatography.
This guide provides a framework for understanding and investigating the electrophilic substitution reactions of this compound. Researchers should optimize the provided protocols for their specific needs and use appropriate analytical techniques to characterize the products and determine reaction outcomes quantitatively.
References
- 1. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. alexandonian.com [alexandonian.com]
- 6. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Spectroscopic Validation of 1,4-Diisopropoxybenzene: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the spectroscopic data used to validate the structure of 1,4-diisopropoxybenzene. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization. This document presents a comparative overview of expected and alternative spectral data, supported by detailed experimental protocols.
Summary of Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework, corroborating the presence of the key functional groups: two isopropoxy groups and a para-disubstituted benzene ring.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by three distinct signals. The symmetry of the para-substituted ring simplifies the aromatic region into a single signal. The isopropoxy groups give rise to a septet for the methine proton and a doublet for the methyl protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | ~6.8 | Singlet | 4H |
| Methine (-CH(CH₃)₂) | ~4.5 | Septet | 2H |
| Methyl (-CH(CH₃)₂) | ~1.3 | Doublet | 12H |
Alternative Consideration: An ortho- or meta-disubstituted isomer would present a more complex splitting pattern in the aromatic region (6.5-8.0 ppm)[1][2].
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show three distinct signals, reflecting the molecular symmetry. Carbons in the aromatic ring typically absorb in the 120-150 ppm range[3][4]. Due to the para-substitution with identical groups, only two signals are anticipated for the aromatic carbons[3][5]. The ether-linked carbons are deshielded and appear in the 50-80 ppm region[6][7].
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-O) | ~153 |
| Aromatic (C-H) | ~116 |
| Methine (-CH(CH₃)₂) | ~70 |
| Methyl (-CH(CH₃)₂) | ~22 |
Alternative Consideration: Ortho- and meta-disubstituted isomers would exhibit a greater number of signals in the aromatic region of the ¹³C NMR spectrum due to lower symmetry[3].
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. The characteristic C-O stretching of the ether and the out-of-plane bending of the para-substituted aromatic ring are the most diagnostic absorptions.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| Aromatic C=C Stretch | 1600 & 1475 | Medium |
| C-O Stretch (Ether) | 1250-1000 | Strong |
| p-Disubstituted C-H Bend | 850-800 | Strong |
Alternative Consideration: Ortho- and meta-substituted isomers would show different C-H out-of-plane bending absorptions[8][9]. For instance, ortho-disubstituted benzenes typically show a band between 770-735 cm⁻¹, while meta-disubstituted ones show bands in the 811-750 cm⁻¹ and 725-680 cm⁻¹ regions[9].
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show a discernible molecular ion peak. The fragmentation pattern is anticipated to be dominated by cleavages characteristic of ethers and isopropyl groups.
| m/z | Proposed Fragment | Significance |
| 194 | [M]⁺ | Molecular Ion |
| 151 | [M - C₃H₇]⁺ | Loss of an isopropyl group |
| 109 | [M - C₃H₇ - C₃H₆]⁺ | Subsequent loss of propene |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Alternative Consideration: The fragmentation pattern would differ for isomers. For example, while alpha-cleavage is common for ethers, the specific fragment masses would depend on the substitution pattern on the aromatic ring[10][11].
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : -2 to 12 ppm.
-
Acquisition Time : 3 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 16.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse program.
-
Spectral Width : 0 to 220 ppm.
-
Acquisition Time : 1.5 seconds.
-
Relaxation Delay : 3 seconds.
-
Number of Scans : 1024.
-
-
Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small drop of neat this compound is placed directly onto the ATR crystal.
-
Acquisition :
-
Spectral Range : 4000 to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 32.
-
-
Data Processing : A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation : 1 mg of this compound is dissolved in 1 mL of dichloromethane. 1 µL of this solution is injected into the GC.
-
Gas Chromatography Conditions :
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5).
-
Inlet Temperature : 250°C.
-
Oven Program : Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-500.
-
Source Temperature : 230°C.
-
-
Data Processing : The resulting mass spectrum is analyzed for the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Validation
The logical flow for the comprehensive spectroscopic validation of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic validation of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. theexamformula.co.uk [theexamformula.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. IR Spectrum: Aromatics [quimicaorganica.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
A Comparative Analysis of Dialkoxybenzene Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dialkoxybenzene Derivatives in Organic Electronics and Energy Storage Applications, Supported by Experimental Data.
Dialkoxybenzene derivatives have emerged as a versatile class of organic molecules, finding significant applications in materials science, particularly in the fields of organic electronics and energy storage. Their tunable electronic properties, processability, and stability make them attractive building blocks for a range of devices, including organic solar cells (OSCs) and redox flow batteries (RFBs). This guide provides a comparative study of dialkoxybenzene derivatives, summarizing their performance in these key applications, detailing relevant experimental protocols, and visualizing the underlying structure-property relationships.
Performance in Organic Solar Cells
The strategic placement and nature of alkoxy chains on the benzene ring significantly influence the performance of organic solar cells. Isomeric position and chain length are critical factors that dictate the electronic properties, morphology of the active layer, and ultimately, the power conversion efficiency (PCE) of the device.
A notable example is the use of dialkoxybenzene units in quinoxaline-based polymer acceptors. A comparative study demonstrated that placing the alkoxy side chains at the meta position of the pendant benzene rings resulted in a significantly higher PCE of 5.07% compared to the para-positioned counterpart, which only achieved a PCE of 1.62%.[1] This highlights the profound impact of subtle structural modifications on device performance.
Table 1: Comparative Photovoltaic Performance of Dialkoxybenzene-Based Polymers in Organic Solar Cells
| Polymer/Acceptor System | Dialkoxybenzene Isomer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P(QxCN-T2)-m:PTB7-Th | meta-alkoxy | 0.88 | 10.1 | 57 | 5.07 |
| P(QxCN-T2)-p:PTB7-Th | para-alkoxy | 0.81 | 3.8 | 52 | 1.62 |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.
Performance in Redox Flow Batteries
In the realm of energy storage, dialkoxybenzene derivatives are promising candidates for catholyte materials in non-aqueous redox flow batteries. Their electrochemical properties, such as redox potential and stability, are key determinants of battery performance.
Molecular engineering, such as fluorination, has been shown to be an effective strategy to enhance the properties of dialkoxybenzene-based redoxmers. For instance, the fluorination of a dialkoxybenzene platform led to a significant increase in the redox potential by approximately 0.41 V.[2] This modification also resulted in a 1.6-fold enhancement in stability and a 4-fold improvement in cyclability, as evidenced by electron paramagnetic resonance (EPR) kinetic studies and cell cycling.[2]
Table 2: Comparative Electrochemical Properties of Dialkoxybenzene Derivatives for Redox Flow Batteries
| Derivative | Redox Potential (V vs. Ag/Ag+) | Key Features |
| 2,5-Di-tert-butyl-1-methoxy-4-(2′-methoxyethoxy)benzene (ANL-C2) | ~0.65 | Baseline redoxmer |
| 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene (ANL-C46) | ~1.06 | Increased redox potential, enhanced stability and cyclability due to fluorination |
| 2,3-dimethyl-1,4-dimethoxybenzene (23DDB) | Favorable | High gravimetric capacity (161 mA h g⁻¹) |
| 2,5-dimethyl-1,4-dimethoxybenzene (25DDB) | Favorable | High gravimetric capacity (161 mA h g⁻¹) |
Experimental Protocols
Synthesis of Poly(2,5-dialkoxy-p-phenylenevinylene) (PPV) Derivatives
A general and widely used method for the synthesis of 2,5-dialkoxy-substituted PPV derivatives involves a precursor route.
1. Monomer Synthesis: Alkylation of Hydroquinone
-
Hydroquinone is reacted with an appropriate alkyl halide (e.g., 1-bromoalkane) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF).
-
The reaction mixture is typically heated under reflux to drive the alkylation to completion.
-
The resulting 1,4-dialkoxybenzene is then purified by recrystallization or column chromatography.
2. Monomer Functionalization: Chloro- or Bromomethylation
-
The 1,4-dialkoxybenzene is then subjected to chloromethylation or bromomethylation. This is often achieved using reagents like paraformaldehyde and HCl or HBr.
-
This step introduces the reactive halomethyl groups, which are necessary for the subsequent polymerization.
3. Polymerization
-
The functionalized monomer is polymerized via a base-catalyzed elimination of HX (where X is Cl or Br).
-
A strong base, such as potassium tert-butoxide, is typically used in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
The polymerization is usually carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.
-
The resulting polymer is then precipitated in a non-solvent like methanol, filtered, and dried.
Fabrication of Organic Solar Cells
A standard procedure for the fabrication of a bulk heterojunction (BHJ) organic solar cell is as follows:
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
2. Deposition of the Hole Transport Layer (HTL):
-
A solution of a hole transport material, commonly poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate.
-
The coated substrate is then annealed to remove the solvent.
3. Deposition of the Active Layer:
-
The dialkoxybenzene-based polymer (donor) and an acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor) are dissolved in a common organic solvent (e.g., chlorobenzene, chloroform, or o-xylene).
-
The resulting solution is spin-coated on top of the HTL.
-
The film is often subjected to solvent or thermal annealing to optimize the morphology of the active layer.
4. Deposition of the Electron Transport Layer (ETL) and Cathode:
-
An electron transport layer (optional, but often used to improve electron extraction) is deposited on the active layer.
-
Finally, a low work function metal cathode (e.g., calcium followed by aluminum, or just aluminum) is deposited by thermal evaporation under high vacuum.
Characterization of Redox Flow Battery Performance
The performance of a redox flow battery utilizing dialkoxybenzene derivatives as the catholyte is evaluated through a series of electrochemical measurements.
1. Cyclic Voltammetry (CV):
-
CV is used to determine the redox potentials and assess the electrochemical reversibility of the dialkoxybenzene derivative.
-
The experiment is typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺).
-
The dialkoxybenzene derivative is dissolved in a suitable electrolyte containing a supporting salt.
2. Flow Cell Cycling:
-
The long-term stability and performance of the catholyte are evaluated in a flow cell setup.
-
The flow cell consists of two half-cells separated by an ion-exchange membrane.
-
The catholyte (dialkoxybenzene derivative in a supporting electrolyte) and anolyte are circulated through their respective half-cells from external reservoirs.
-
The cell is charged and discharged at a constant current density for multiple cycles to determine the coulombic efficiency, voltage efficiency, energy efficiency, and capacity retention over time.
Visualizing Relationships and Workflows
Caption: Workflow for synthesis, device fabrication, and the structure-property-performance paradigm.
This guide provides a foundational understanding of the comparative performance of dialkoxybenzene derivatives in key materials science applications. The presented data and protocols offer a starting point for researchers to design and evaluate new materials with enhanced functionalities for next-generation organic electronic and energy storage devices.
References
A Comparative Review of 1,4-Dialkoxybenzene Applications in Advanced Materials and Consumer Products
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dialkoxybenzene scaffold is a versatile structural motif that has found widespread applications across various scientific and commercial domains, from the nuanced world of fragrances and skincare to the cutting-edge field of organic electronics. The electronic properties and substitution patterns of the benzene ring, modified by the presence of two alkoxy groups in a para configuration, give rise to a unique combination of chemical stability, reactivity, and functionality. This guide provides a comparative analysis of the performance of 1,4-dialkoxybenzene derivatives in key applications, supported by available experimental data and detailed methodologies to facilitate further research and development.
Application in Fragrances: The Olfactory Profile of 1,4-Dimethoxybenzene
1,4-Dimethoxybenzene, the simplest of the 1,4-dialkoxybenzenes, is a well-established ingredient in the fragrance and flavor industry.[1] It is characterized by a sweet, herbaceous, and earthy aroma with notes reminiscent of tobacco.[1] This compound is found naturally in plants such as papayas and tea.[1]
Comparative Performance:
Alternatives to 1,4-Dimethoxybenzene in Fragrance Formulations:
-
Vanillin and Ethyl Vanillin: For sweet, creamy notes.
-
Anisic Aldehyde: For a powdery, floral (hawthorn) scent.
-
Coumarin: For a sweet, hay-like, and almond-like aroma.
-
Heliotropine: For a powdery, floral (heliotrope), and almond-like scent.
The choice of a fragrance ingredient depends on the desired olfactory profile, its stability in the product matrix, and regulatory compliance.
Experimental Protocol: Sensory Evaluation of Fragrance Longevity
This protocol outlines a standard method for assessing the longevity of a fragrance ingredient by a trained sensory panel.
Objective: To determine the odor longevity of a fragrance compound on a neutral substrate.
Materials:
-
Fragrance compound solution (e.g., 1% in ethanol)
-
Alternative fragrance compound solutions (for comparison)
-
Odorless smelling strips (blotters)
-
Controlled environment room with consistent temperature and humidity, free of extraneous odors.
-
Trained sensory panel (typically 8-12 panelists)
Procedure:
-
Sample Preparation: Dip smelling strips into the fragrance solutions to a depth of 1 cm for 2 seconds.
-
Initial Evaluation (T=0): Allow the solvent to evaporate for 30 seconds. Present the smelling strips to the panelists in a randomized and blind manner. Panelists evaluate the initial odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
-
Time-Interval Evaluations: Place the smelling strips on a rack in the controlled environment. At specified time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), the panelists re-evaluate the odor intensity of each strip.
-
Data Analysis: The mean odor intensity scores at each time point are calculated. The longevity of the fragrance is determined as the time at which the mean intensity score drops below a predetermined threshold (e.g., 2 on a 10-point scale).
Application in Skincare: Preservative and Skin-Lightening Properties
1,4-Dialkoxybenzenes, particularly derivatives of hydroquinone, have been investigated for their applications in skincare, primarily as antimicrobial preservatives and skin-lightening agents.
Preservative Efficacy
The inclusion of preservatives in cosmetic formulations is crucial to prevent microbial growth and ensure product safety. While 1,4-dialkoxybenzene derivatives are not as common as traditional preservatives like parabens or phenoxyethanol, related compounds such as hydroquinone have demonstrated antimicrobial activity.
Comparative Performance:
Direct comparative studies on the preservative efficacy of 1,4-dialkoxybenzene derivatives against widely used preservatives are limited. However, the effectiveness of any preservative system is evaluated using a standardized "challenge test," which measures the reduction of a microbial load over time.
Alternatives for Preservatives in Cosmetics:
-
Parabens (e.g., methylparaben, propylparaben): Broad-spectrum efficacy, but with some consumer concerns.
-
Phenoxyethanol: Effective against gram-negative bacteria.
-
Sodium Benzoate and Potassium Sorbate: Often used in combination, effective in acidic formulations.
-
Benzyl Alcohol: A natural preservative with a characteristic almond-like scent.
Table 1: Comparison of Common Cosmetic Preservatives
| Preservative Class | Examples | Efficacy Spectrum | Optimal pH Range | Notes |
| Parabens | Methylparaben, Propylparaben | Bacteria, Yeast, Mold | 3-8 | Effective at low concentrations; some public concern regarding endocrine disruption. |
| Phenoxyethanol | Phenoxyethanol | Gram-negative bacteria | 3-10 | Often used in combination with other preservatives for broader coverage. |
| Organic Acids | Sodium Benzoate, Potassium Sorbate | Yeast, Mold | < 5.5 | Efficacy is pH-dependent. |
| Alcohols | Benzyl Alcohol | Bacteria, some Fungi | 3-8 | Can have a strong scent. |
| Hydroquinone Ethers (potential) | 1,4-Dimethoxybenzene | Data limited | - | Further research is needed to establish broad-spectrum efficacy and safety for preservative use. |
Experimental Protocol: Preservative Efficacy Test (Challenge Test)
This protocol is based on the principles of the USP <51> and ISO 11930 standards for evaluating the antimicrobial effectiveness of a preservative in a cosmetic formulation.
Objective: To determine if a preservative system is effective in preventing the growth of microorganisms in a cosmetic product.
Materials:
-
Cosmetic product samples with and without the preservative system.
-
Cultures of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).
-
Sterile containers.
-
Incubator.
-
Neutralizing broth.
-
Agar plates for microbial enumeration.
Procedure:
-
Inoculation: A known concentration of a mixed culture of the specified microorganisms is introduced into the cosmetic product samples.
-
Incubation: The inoculated samples are incubated at a controlled temperature (e.g., 20-25°C) for a period of 28 days.
-
Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), an aliquot of the inoculated product is removed, neutralized, and plated on agar.
-
Microbial Enumeration: The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log reduction in the microbial population is calculated for each time point. The preservative is considered effective if it meets the specified log reduction criteria (e.g., for bacteria, a ≥3 log reduction by day 14).
Skin-Lightening Applications
Hydroquinone, the parent compound of 1,4-dialkoxybenzenes, is a well-known skin-lightening agent. However, due to safety concerns, its use in cosmetic products is restricted in many regions. Arbutin, a glycosylated hydroquinone, is often considered a safer alternative.
Comparative Performance:
Studies have shown that both hydroquinone and arbutin can be effective in reducing skin pigmentation. Hydroquinone is generally considered more potent and faster-acting, but it also has a higher potential for side effects like skin irritation and ochronosis. Arbutin offers a gentler approach with a better safety profile.
Table 2: Comparison of Hydroquinone and Arbutin as Skin-Lightening Agents
| Feature | Hydroquinone | Arbutin |
| Mechanism of Action | Inhibits tyrosinase, cytotoxic to melanocytes | Inhibits tyrosinase |
| Efficacy | High | Moderate |
| Speed of Action | Fast | Slower |
| Side Effects | Irritation, redness, ochronosis | Lower risk of irritation |
| Regulatory Status | Restricted in many regions | Generally considered safe for cosmetic use |
Application in Organic Electronics: Donor Materials for Organic Solar Cells
In the realm of materials science, 1,4-dialkoxybenzene derivatives are extensively used as electron-donating building blocks for conjugated polymers in organic solar cells (OSCs). The alkoxy chains enhance the solubility of the polymers and influence their electronic properties and solid-state packing, which are critical for device performance.
Comparative Performance:
The performance of OSCs is primarily evaluated by their power conversion efficiency (PCE). Numerous donor polymers incorporating the 1,4-dialkoxybenzene moiety have been developed and tested. For a meaningful comparison, it is essential to consider the acceptor material and the device architecture.
Alternatives for Donor Polymers in Organic Solar Cells:
-
Poly(3-hexylthiophene) (P3HT): A widely studied and benchmark polymer.
-
PTB7 (Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]): A high-performance donor polymer.
-
D18 (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)-benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione)]): A state-of-the-art donor polymer with high PCEs.
Table 3: Performance Comparison of Selected Donor Polymers in Organic Solar Cells
| Donor Polymer | Acceptor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
| PBDTTT-E-T (with dialkoxybenzene) | PC₇₁BM | 9.7 | 17.1 | 0.81 | 70.0 |
| PTB7 | PC₇₁BM | 7.4 | 14.5 | 0.74 | 69.0 |
| D18 | Y6 | >18 | ~27 | ~0.85 | >75 |
| P3HT | PC₆₁BM | ~4-5 | ~10 | ~0.6 | ~65 |
Note: The performance of OSCs is highly dependent on the specific device fabrication and testing conditions. The values presented are representative and intended for comparative purposes.
Experimental Protocol: Fabrication and Characterization of Organic Solar Cells
This protocol describes the general steps for the fabrication and testing of a bulk heterojunction organic solar cell.
Objective: To fabricate and measure the performance of an OSC using a 1,4-dialkoxybenzene-containing polymer as the donor material.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates.
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS).
-
Donor polymer (e.g., a 1,4-dialkoxybenzene derivative).
-
Acceptor material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor).
-
Organic solvent (e.g., chlorobenzene, chloroform).
-
Electron transport layer (ETL) material (e.g., Ca, LiF).
-
Metal for top electrode (e.g., Al).
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
HTL Deposition: A thin layer of PEDOT:PSS is spin-coated onto the ITO surface and annealed.
-
Active Layer Deposition: A solution of the donor polymer and acceptor material in an organic solvent is spin-coated on top of the HTL to form the bulk heterojunction active layer. The film is then annealed to optimize its morphology.
-
ETL and Top Electrode Deposition: A thin ETL and a metal top electrode are deposited by thermal evaporation in a high-vacuum chamber.
-
Device Characterization: The current density-voltage (J-V) characteristics of the fabricated device are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator. The key performance parameters (PCE, Jsc, Voc, and FF) are extracted from the J-V curve.
References
Safety Operating Guide
Proper Disposal of 1,4-Diisopropoxybenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,4-Diisopropoxybenzene is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly, in accordance with established safety protocols and regulations.
Immediate Safety and Hazard Information
This compound is a combustible liquid that is harmful if it comes into contact with the skin or is inhaled.[1] It is known to cause skin and serious eye irritation.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] Vapors are heavier than air and can form explosive mixtures with air upon intense heating.[3] Adherence to proper handling and disposal procedures is therefore mandatory.
Quantitative Data Summary
For quick reference, the key physical and toxicological properties of this compound are summarized below.
| Property | Value | Reference |
| GHS Hazard Statements | H227, H312, H315, H319, H332, H410 | [1][2][3] |
| Signal Word | Warning | [1][2][3] |
| Appearance | Liquid | [4] |
| Flash Point | 76 °C (168.8 °F) | [1] |
| Density | 0.857 g/cm³ at 20-25 °C | [1] |
| Water Solubility | Insoluble | [3] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Toxicity | LD50 Oral (Rat): > 3,200 mg/kg | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including nitrile rubber gloves, protective clothing, and chemical safety goggles with a face shield.[1][3][4]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[1][4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Prepare a designated Satellite Accumulation Area (SAA) for hazardous waste, which must be at or near the point of generation.[5][6]
2. Waste Collection:
-
Use a dedicated, chemically compatible waste container.[5][6] The container must be in good condition and have a secure, leak-proof screw cap.[5]
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizers.[4][7]
-
Keep the waste container closed at all times, except when adding waste.[6][7]
3. Labeling the Waste Container:
-
Immediately label the waste container using your institution's official hazardous waste tags or labels.[6][7]
-
The label must clearly state "Hazardous Waste" and list all constituents, including "this compound".[7][8]
-
Indicate the approximate concentration or volume.
4. Storage Pending Disposal:
-
Store the labeled waste container in the designated SAA.
-
The SAA must be under the control of laboratory personnel and should include secondary containment (e.g., a tray or bin) to contain potential spills.[5][7]
-
Store away from heat, sparks, open flames, and other ignition sources.[3][4]
5. Arranging for Final Disposal:
-
Once the waste container is full or waste is no longer being generated, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[6][8]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3][8] This is a violation of environmental regulations and poses a significant hazard.[5]
6. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area.[3]
-
Remove all sources of ignition.[4]
-
Wearing appropriate PPE, contain the spill using a liquid-absorbent material like Chemizorb® or vermiculite.[3]
-
Cover drains to prevent environmental release.[3]
-
Collect the contaminated absorbent material into a separate, sealable hazardous waste container. Label it appropriately and dispose of it following the steps above.
-
For large spills or if you feel unwell after exposure, call your institution's emergency number or 911 immediately.[1][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Diisopropoxybenzene
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1,4-Diisopropoxybenzene, including detailed operational and disposal plans, to build a foundation of trust and safety in your critical work.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a combustible liquid that can cause skin and eye irritation, utilizing the correct Personal Protective Equipment (PPE) is the first line of defense.[1][2] The following table summarizes the recommended PPE for routine laboratory operations and in the event of an emergency spill.
| Scenario | Required Personal Protective Equipment (PPE) | Additional Recommendations |
| Routine Laboratory Use | - Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3] - Body Protection: Laboratory coat. For larger quantities, a chemically resistant apron is advised.[4] | - Work in a well-ventilated area, preferably within a chemical fume hood.[1][3] - Ensure eyewash stations and safety showers are readily accessible.[1] |
| Emergency Spill | - Respiratory Protection: For significant spills or in areas with inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][5] - Eye Protection: Full-face shield in addition to chemical safety goggles. - Hand Protection: Double gloving with chemical-resistant gloves. - Body Protection: Chemical-resistant suit or coveralls and boots. | - Evacuate non-essential personnel from the spill area.[6] - Control all sources of ignition.[7] |
First Aid Measures in Case of Exposure
Immediate and appropriate first aid is crucial in mitigating the health effects of exposure to this compound. The following table outlines the immediate first aid measures for different routes of exposure.
| Exposure Route | Immediate First Aid Measures |
| Inhalation | - Move the person to fresh air.[1][5] - If breathing is difficult, provide oxygen.[1] - Seek medical attention if symptoms persist or if you feel unwell.[1][8] |
| Skin Contact | - Immediately remove all contaminated clothing.[5] - Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][8] - If skin irritation occurs, seek medical advice. |
| Eye Contact | - Rinse cautiously with water for several minutes.[1][5] - Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][8] - Seek immediate medical attention.[2][8] |
| Ingestion | - Do NOT induce vomiting. - Rinse the mouth with water.[2] - Have the person drink one or two glasses of water.[5] - Seek medical attention.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is essential for laboratory safety.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Ensure the supplier's label is intact and legible.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] Keep the container tightly closed and, if possible, under an inert gas.[5]
-
Preparation for Use: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Work within a designated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
During Use: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[9]
-
After Use: Tightly seal the container after each use. Decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water after handling.[5]
Caption: Workflow for the safe handling of this compound.
Disposal Plan for Chemical Waste and Contaminated PPE
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol
-
Waste Segregation: Collect waste this compound and any materials contaminated with it in a dedicated, properly labeled, and sealed hazardous waste container.[3]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards.[3]
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[3]
-
Disposal of Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[4]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3] All disposal must be in accordance with local, regional, and national regulations.[10]
Emergency Response: Spill Management
In the event of a spill, a swift and organized response is necessary to contain the situation and prevent exposure.
Step-by-Step Spill Cleanup Protocol
-
Immediate Actions:
-
Containment:
-
Cleanup:
-
Decontamination:
-
Reporting:
-
Report the spill to your supervisor and your institution's EHS department.
-
Caption: Emergency response plan for a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. airgas.com [airgas.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. egr.msu.edu [egr.msu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
